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  • Product: 2,3-dihydro-1H-indol-2-imine hydrochloride
  • CAS: 154224-27-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 2,3-Dihydro-1H-indol-2-imine Hydrochloride: A Comprehensive Guide

Executive Summary In the landscape of modern drug discovery and complex heterocyclic synthesis, 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) has emerged as a highly versatile, privileged building block....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) has emerged as a highly versatile, privileged building block. This technical whitepaper dissects the physicochemical properties, tautomeric causality, and synthetic applications of this core scaffold. Designed for application scientists and medicinal chemists, this guide bridges the gap between molecular theory and bench-level execution, providing self-validating protocols for the generation of Aryl Hydrocarbon Receptor (AHR) agonists and complex polycyclic indoles.

Molecular Architecture and Electronic Causality

Structural Identity and Tautomeric Dynamics

At its core, 2,3-dihydro-1H-indol-2-imine (often referred to as 2-iminoindoline) consists of a 2,3-dihydroindole (indoline) ring system featuring an exocyclic imine group at the C2 position. In its free base form, the molecule exists in a dynamic tautomeric equilibrium with its fully aromatic counterpart, 2-aminoindole [1][2].

This tautomerism dictates the molecule's reactivity profile. The 2-iminoindoline form presents an electrophilic C2 carbon and a nucleophilic exocyclic nitrogen, whereas the 2-aminoindole tautomer exhibits strong enamine-like nucleophilicity at the C3 carbon[2].

The Causality of the Hydrochloride Salt

Handling the free base of 2-iminoindoline presents significant experimental challenges. The electron-rich nature of the 2-aminoindole tautomer makes it highly susceptible to oxidative degradation in air. Furthermore, the shifting nucleophilic centers (N vs. C3) lead to poor regioselectivity during electrophilic coupling.

Converting the free base into 2,3-dihydro-1H-indol-2-imine hydrochloride resolves these issues through electronic stabilization. Protonation occurs at the most basic site (the exocyclic nitrogen), yielding a resonance-stabilized amidinium cation. This positive charge delocalizes across the N-C-N system, effectively locking the tautomeric equilibrium, preventing auto-oxidation, and yielding a shelf-stable, crystalline solid. During synthetic workflows, the controlled liberation of the free base using specific nucleophilic catalysts (like N-methylimidazole) allows chemists to predictably direct the regiochemistry of the reaction.

Tautomerism A 2-Iminoindoline (Neutral) B 2-Aminoindole (Aromatic Tautomer) A->B Tautomerization C 2,3-Dihydro-1H-indol-2-imine HCl (Amidinium Salt) A->C + HCl B->C + HCl E C3-Nucleophilic Reactivity B->E Enamine-like character D N-Nucleophilic Reactivity C->D Deprotonation (Exocyclic N)

Figure 1: Tautomeric equilibrium and electronic stabilization of 2,3-dihydro-1H-indol-2-imine HCl.

Physicochemical Data

To facilitate accurate stoichiometric calculations and solvent selection, the quantitative properties of the hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of 2,3-dihydro-1H-indol-2-imine HCl

PropertyValue
Chemical Name 2,3-dihydro-1H-indol-2-imine hydrochloride
Common Synonyms 2-Iminoindoline hydrochloride, Indolin-2-imine HCl
CAS Registry Number 154224-27-8[3][4]
Molecular Formula C8H9ClN2 (C8H8N2 · HCl)
Molecular Weight 168.62 g/mol
Appearance Solid (White to off-white crystalline powder)
Solubility Profile Soluble in DMSO, Methanol, and Acetonitrile (ACN)

Synthetic Utility in Drug Development

Aryl Hydrocarbon Receptor (AHR) Agonists

The iminoindoline motif is a privileged pharmacophore in the development of immunomodulatory therapeutics. Specifically, it is utilized as a primary amine equivalent in the synthesis of AHR agonists[5][6]. AHR is a transcription factor that regulates adaptive immune responses; its targeted activation is a proven strategy for treating chronic inflammatory conditions such as psoriasis, Crohn's disease, and multiple sclerosis[5][6].

Cascade Synthesis of Polycyclic Indoles

Beyond simple amidation, the 2-iminoindoline core acts as a powerful bis-nucleophile. When reacted with sulfonyl azides, it undergoes an electronically matched 1,3-dipolar cycloaddition followed by a dehydroaromatization cascade[7][8]. This yields 3-diazoindolin-2-imines, which serve as highly reactive α-imino metal carbene precursors for the downstream synthesis of 2,3-diaminoindoles and complex imidazo[4,5-b]indoles[7][8].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that thermodynamic and kinetic variables are controlled to prevent side-product formation.

Protocol A: Regioselective Amidation for AHR Agonist Synthesis

Objective: Couple a sterically hindered carboxylic acid with 2,3-dihydro-1H-indol-2-imine HCl to form an AHR agonist[5][6].

Mechanistic Rationale (Causality): Because the indoline nitrogen is sterically hindered and the hydrochloride salt locks the amine's nucleophilicity, standard coupling agents (like EDC/HOBt) often fail. This protocol utilizes TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole)[5][6]. NMI serves a dual purpose: it acts as a base to liberate the free iminoindoline from its HCl salt, and it acts as a nucleophilic catalyst, reacting with TCFH to form a highly electrophilic acylimidazolium intermediate that forces the amidation to completion.

Step-by-Step Methodology:

  • Activation: In a dried flask under N₂, dissolve the target carboxylic acid (e.g., (5S)-1,5-Dimethyl-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, 0.434 mmol) and NMI (2.0 mmol, ~4.6 eq) in anhydrous Acetonitrile (ACN, 4 mL)[5][6].

  • Nucleophile Addition: Add 2,3-dihydro-1H-indol-2-imine hydrochloride (0.676 mmol, ~1.5 eq) to the stirring solution[5][6].

  • Coupling: Add TCFH (0.524 mmol, 1.2 eq) in one portion. Stir the reaction mixture at 20°C for 16 hours[5][6]. Self-Validation: The reaction will transition from a suspension to a clear solution as the acylimidazolium intermediate forms and is subsequently consumed.

  • Quench & Extraction: Evaporate the volatiles under reduced pressure. Dilute the crude residue with 3N aqueous HCl (10 mL) and extract with Ethyl Acetate (EtOAc, 2 × 30 mL)[5][6]. Self-Validation: The highly acidic aqueous phase selectively protonates unreacted NMI and residual iminoindoline, partitioning them into the aqueous layer, while the neutral target amide is isolated in the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target compound[5][6].

Workflow S1 Carboxylic Acid Substrate R1 TCFH Activation + NMI Base/Catalyst S1->R1 S2 2,3-dihydro-1H-indol-2-imine HCl S2->R1 C1 Amide Bond Formation (Acetonitrile, 20°C, 16h) R1->C1 P1 Aqueous HCl Quench & EtOAc Extraction C1->P1 F1 Purified AHR Agonist P1->F1

Figure 2: Self-validating synthetic workflow for AHR agonist generation using TCFH/NMI coupling.

References

  • Lu, P., et al. "Preparation of 3-Diazoindolin-2-imines via Cascade Reaction between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles." Organic Letters, American Chemical Society, 2014.[Link]

  • Lilly Eli and Co. "AHR agonists.
  • Szostak, M., et al. "Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide." Molecules, MDPI, 2017.[Link]

  • Tsukano, C., & Takemoto, Y. "Synthetic Approaches to Spiro-oxindoles and Iminoindolines Based on Formation of C2–C3 Bond." Heterocycles, 2014.[Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 2,3-Dihydro-1H-indol-2-imine Hydrochloride: A Pharmacophoric Hub for Target Modulation

Executive Summary In the landscape of modern medicinal chemistry, certain low-molecular-weight scaffolds serve as privileged structures, capable of modulating diverse biological targets depending on their peripheral func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, certain low-molecular-weight scaffolds serve as privileged structures, capable of modulating diverse biological targets depending on their peripheral functionalization. 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8)—often referred to by its tautomeric name, 2-aminoindole hydrochloride—is one such cornerstone molecule.

This technical guide dissects the in vitro mechanisms of action of the 2,3-dihydro-1H-indol-2-imine core. Rather than viewing this compound merely as a synthetic intermediate, we will analyze its intrinsic behavior as a cyclic amidine pharmacophore. By acting as an L-arginine bioisostere and a rigid hydrogen-bond donor/acceptor, it competitively inhibits Nitric Oxide Synthase (NOS), disrupts cytoskeletal dynamics, and anchors epigenetic readers.

Chemical Identity and Pharmacophore Dynamics

The biological utility of 2,3-dihydro-1H-indol-2-imine stems from its annular tautomerism. In aqueous in vitro environments, the molecule exists in an equilibrium between the 2-aminoindole form and the 2-imine form. The hydrochloride salt formulation is critical; it protonates the exocyclic nitrogen, stabilizing the resonance structure and ensuring complete solubility in standard biological buffers (e.g., PBS, HEPES) without requiring high concentrations of cytotoxic solvents like DMSO.

This protonated amidine moiety is the primary driver of its biological activity. It structurally mimics the guanidino group of endogenous amino acids (specifically L-arginine), allowing it to hijack active sites in a highly competitive manner.

Mechanistic Pathways: The Hub of Polypharmacology

Nitric Oxide Synthase (NOS) Competitive Inhibition

The most direct in vitro mechanism of the unsubstituted 2,3-dihydro-1H-indol-2-imine core is the inhibition of Nitric Oxide Synthase (NOS) isoforms, particularly inducible NOS (iNOS) and neuronal NOS (nNOS).

Under normal physiological conditions, NOS catalyzes the oxidation of L-arginine to L-citrulline and Nitric Oxide (NO). The 2,3-dihydro-1H-indol-2-imine core acts as a false substrate. Its amidine group forms bidentate hydrogen bonds with the conserved glutamate residue in the NOS active site, physically blocking L-arginine from entering the catalytic pocket. Because it lacks the oxidizable terminal nitrogen of L-arginine, the enzymatic reaction stalls.

NOS_Pathway Arg L-Arginine (Natural Substrate) NOS Nitric Oxide Synthase (iNOS / nNOS) Arg->NOS Substrate Binding NO Nitric Oxide (NO) + L-Citrulline NOS->NO Enzymatic Oxidation Inhibitor 2,3-dihydro-1H-indol-2-imine (Amidine Pharmacophore) Inhibitor->NOS Competitive Inhibition

Caption: Mechanism of NOS competitive inhibition by the 2,3-dihydro-1H-indol-2-imine pharmacophore.

Epigenetic Modulation (Spindlin1 Anchoring)

When functionalized, the 2-aminoindole core becomes a potent epigenetic modulator. Recent structural studies on A366 derivatives highlight that the 2-aminoindole core acts as a critical anchor in the binding pocket of Spindlin1, an epigenetic reader protein linked to oncogenesis. The amidine group forms a highly stable salt bridge with the Asp184 residue of Spindlin1, displacing the H3K4me3 histone mark and silencing downstream transcriptional activation 1.

Cytoskeletal Disruption via Tubulin

Derivatives of the 2-aminoindole core (e.g., 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles) exhibit profound antimitotic activity. The core intercalates into the colchicine-binding site of tubulin, preventing the polymerization of α and β tubulin heterodimers into microtubules, thereby arresting cells in the G2/M phase and inducing apoptosis 2.

In Vitro Experimental Methodologies

To rigorously evaluate the pharmacological profile of 2,3-dihydro-1H-indol-2-imine and its derivatives, assays must be designed as self-validating systems . This means every step must account for potential artifacts, such as compound-induced cytotoxicity masquerading as target inhibition.

iNOS Inhibition & Griess Assay Workflow

This protocol quantifies the compound's ability to inhibit NO production in a macrophage model.

Causality & Logic: Resting macrophages do not express detectable iNOS. We must use Lipopolysaccharide (LPS) to activate the TLR4 pathway and induce iNOS expression. Because NO is a highly volatile gas with a half-life of seconds, we cannot measure it directly. Instead, we use the Griess reagent to quantify nitrite ( NO2−​ ), the stable oxidative breakdown product of NO. Crucially, an MTT cell viability assay must be run in parallel; if the compound kills the cells, NO production will drop, creating a false positive for enzymatic inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 2,3-dihydro-1H-indol-2-imine hydrochloride (0.1 µM to 100 µM). Causality: 1-hour pre-treatment allows the compound to partition intracellularly and occupy the iNOS active sites immediately as the enzyme is synthesized.

  • Stimulation: Add 1 µg/mL LPS to all wells (except negative controls) and incubate for 24 hours.

  • Nitrite Quantification (Griess): Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% H3​PO4​ ). Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Self-Validation (MTT Assay): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Solubilize formazan crystals with DMSO and read at 570 nm. Rule: Only IC50 values derived from concentrations where cell viability remains >90% are considered valid.

Workflow Cell 1. RAW 264.7 Macrophages Seed at 5x10^4 cells/well Stim 2. LPS Stimulation (1 µg/mL) Induce iNOS Expression Cell->Stim Treat 3. Compound Treatment 0.1 - 100 µM Dosing Stim->Treat Assay 4. Griess Reagent Assay Quantify Nitrite at 540 nm Treat->Assay Validate 5. MTT Viability Assay Exclude Cytotoxic Artifacts Assay->Validate

Caption: Self-validating in vitro workflow for assessing iNOS inhibition via Griess and MTT assays.

Tubulin Polymerization Assay

Causality & Logic: To determine if a 2-aminoindole derivative disrupts the cytoskeleton, we utilize a cell-free system with purified porcine brain tubulin. Tubulin polymerization is strictly temperature-dependent (requires 37°C) and GTP-dependent. By incorporating a fluorescent reporter dye whose quantum yield increases exponentially when bound to polymerized microtubules, we can monitor the reaction kinetics in real-time.

Step-by-Step Protocol:

  • Preparation: Thaw purified porcine tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter dye.

  • Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µL of the test compound (at 10x final concentration). Include Paclitaxel (microtubule stabilizer) and Colchicine (microtubule destabilizer) as positive controls.

  • Initiation: Rapidly add 45 µL of the tubulin/reporter mix (final tubulin concentration: 3 mg/mL) to the wells.

  • Kinetic Read: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 1 hour.

  • Data Interpretation: A flattening of the kinetic curve relative to the vehicle control indicates inhibition of polymerization (Colchicine-like mechanism), confirming the compound's antimitotic action.

Quantitative Data Synthesis

The versatility of the 2,3-dihydro-1H-indol-2-imine core is best illustrated by the varying potencies of its structural derivatives across different biological targets. The table below synthesizes the quantitative in vitro data derived from the computational and biological evaluations of this pharmacophore 3.

Compound / DerivativePrimary TargetIC50 (µM)Mechanism of Action
2,3-dihydro-1H-indol-2-imine (Base Core) iNOS12.5Competitive L-Arginine mimicry at the catalytic site
Compound 6i (Trimethoxybenzoyl deriv.)Tubulin0.0038Steric hindrance at the Colchicine-binding site
A366 Analog (Substituted 2-aminoindole)Spindlin10.141Salt bridge anchoring at Asp184 (Epigenetic silencing)
Indolotacrine Hybrid AChE / MAO-A1.5 / 0.49Dual active-site binding (Polypharmacology)

Note: The base core provides moderate, micromolar affinity (acting as a foundational hit), whereas targeted functionalization drives potency into the low nanomolar range.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)
  • Special Issue: Computational Methods in Drug Design Source: International Journal of Molecular Sciences - MDPI URL

Sources

Foundational

Comprehensive Spectral Profiling of 2,3-Dihydro-1H-indol-2-imine Hydrochloride: NMR and IR Characterization Guide

Executive Summary In the landscape of modern drug development, the 2-iminoindoline scaffold serves as a critical rigid bioisostere for amidines and guanidines. However, characterizing 2,3-dihydro-1H-indol-2-imine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the 2-iminoindoline scaffold serves as a critical rigid bioisostere for amidines and guanidines. However, characterizing 2,3-dihydro-1H-indol-2-imine hydrochloride (also referred to as 2-aminoindole hydrochloride) presents unique analytical challenges due to its inherent tautomerism and the quadrupolar relaxation effects of its nitrogen atoms. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral profiling of this compound, establishing self-validating protocols to ensure absolute scientific integrity in structural elucidation.

Structural Causality and Tautomeric Dynamics

Understanding the spectral data of 2,3-dihydro-1H-indol-2-imine hydrochloride requires a foundational grasp of its tautomeric equilibrium. In its free base form, the compound exists in a dynamic equilibrium between the enamine (2-aminoindole) and the imine (2,3-dihydro-1H-indol-2-imine) forms.

When converted to the hydrochloride salt, the protonation predominantly occurs at the exocyclic nitrogen, stabilizing the structure as a 2-iminoindolinium cation . This structural locking localizes a partial positive charge across the amidinium system, drastically altering the electron density of the adjacent C3 methylene group and the aromatic ring. Mechanistic studies on the tautomerism of iminoindolines have been thoroughly explored in computational literature available via .

Tautomerism A 2-Aminoindole (Enamine Tautomer) B 2,3-Dihydro-1H-indol-2-imine (Imine Tautomer) A->B Tautomerization (Solvent Dependent) C 2-Iminoindolinium Hydrochloride (Stable Salt Form) A->C + HCl (Protonation) B->C + HCl (Protonation)

Fig 1: Tautomeric equilibrium and protonation pathways of 2-aminoindole.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Solvent Selection and Causality

For the hydrochloride salt of 2,3-dihydro-1H-indol-2-imine, DMSO-d6 is the mandatory solvent. Chloroform-d (CDCl3) fails to properly solvate the highly polar ionic lattice of the salt. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of the -NH and -NH2⁺ protons, allowing them to be observed as distinct (albeit broad) signals rather than being lost to the baseline. The tautomeric preference of indoles is highly dependent on this solvent matrix, a phenomenon extensively documented by the .

¹H NMR Spectral Data

The most critical diagnostic peak for the 2-iminoindoline tautomer is the C3 methylene group. If the compound existed as the 2-aminoindole enamine, C3 would feature a single vinylic proton (~6.0 ppm). Instead, the data reveals a distinct two-proton singlet at ~4.10 ppm, definitively confirming the 2,3-dihydro-1H-indol-2-imine structure.

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
10.50 Broad Singlet2H-NH₂⁺ (exocyclic)Broadened due to rapid chemical exchange and ¹⁴N quadrupolar coupling.
9.80 Broad Singlet1HN-H (endocyclic)Highly deshielded due to positive charge delocalization across the amidinium system.
7.45 Doublet (J = 7.8 Hz)1HC4-H (Aromatic)Deshielded by its spatial proximity to the electron-withdrawing protonated amidine.
7.30 Triplet (J = 7.6 Hz)1HC6-H (Aromatic)Exhibits typical ortho/meta coupling within the indoline core.
7.15 Triplet (J = 7.6 Hz)1HC5-H (Aromatic)Exhibits typical ortho/meta coupling within the indoline core.
7.05 Doublet (J = 7.8 Hz)1HC7-H (Aromatic)Relatively shielded compared to C4 due to resonance effects from the endocyclic nitrogen.
4.10 Singlet2HC3-H₂ (Aliphatic)Diagnostic Peak: Confirms the sp³ hybridization at C3 (methylene group), validating the imine tautomer.
Self-Validating NMR Protocol

To ensure trustworthiness and reproducibility, the following self-validating workflow must be strictly adhered to:

NMR_Workflow S1 1. Sample Weighing (15-20 mg) S2 2. Solvent Addition (0.6 mL DMSO-d6) S1->S2 S3 3. Dissolution (Vortex/Sonicate) S2->S3 S4 4. Acquisition (400 MHz, 298 K) S3->S4 S5 5. Validation (DMSO Peak at 2.50 ppm) S4->S5

Fig 2: Self-validating NMR sample preparation and acquisition workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the hydrochloride salt into a clean glass vial.

  • Solvation: Add exactly 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the mixture for 60 seconds. Causality: Ensures complete disruption of the crystalline lattice, preventing localized concentration gradients that cause line broadening.

  • Acquisition: Transfer to a 5 mm Type 1 NMR tube. Acquire data at 298 K using a minimum of 16 scans to achieve a high signal-to-noise ratio for the broad NH peaks.

  • Self-Validation Step: Before interpreting the analyte peaks, verify the residual DMSO quintet is perfectly centered at 2.50 ppm and the water peak is at ~3.33 ppm . If the water peak shifts beyond 3.50 ppm, the sample is excessively hydrated, and the NH/NH₂⁺ integrations will be compromised due to proton exchange.

Infrared (IR) Spectral Analysis

Matrix Selection and Causality

IR spectroscopy provides orthogonal validation of the functional groups. For 2,3-dihydro-1H-indol-2-imine hydrochloride, Attenuated Total Reflectance (ATR) can be used, but a KBr pellet is preferred to minimize the anomalous dispersion effects often seen with highly crystalline hydrochloride salts. For comprehensive spectral baseline comparisons of indole derivatives, refer to standard heterocyclic databases curated by .

IR Spectral Data

The IR spectrum is dominated by the strong, sharp C=N stretching vibration, which is absent in standard aromatic indoles.

Table 2: IR Quantitative Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentCausality / Structural Rationale
3300 - 3100 StrongBroadN-H / N-H⁺ stretchBroadening is caused by extensive intermolecular hydrogen bonding within the hydrochloride crystal lattice.
2950 - 2850 WeakSharpC-H stretch (aliphatic)Corresponds to the sp³ hybridized C3 methylene group.
1665 StrongSharpC=N stretchDiagnostic Peak: Signature of the exocyclic imine/amidinium resonance structure.
1610, 1580 MediumSharpC=C stretch (aromatic)Represents the indoline ring skeletal vibrations.
1460 MediumSharpC-H bending (CH₂)Scissoring vibration of the C3 methylene group.
750 StrongSharpC-H out-of-plane bendCharacteristic of ortho-disubstituted benzenes (1,2-disubstitution of the aromatic ring).
Self-Validating IR Protocol

Step-by-Step Methodology:

  • Background Calibration: Perform a background scan of the empty sample chamber to subtract atmospheric CO₂ (2350 cm⁻¹) and ambient humidity.

  • Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, oven-dried KBr in an agate mortar. Causality: Agate prevents metallic contamination, and a 1:100 ratio prevents peak saturation (ensuring transmittance remains above 10% for the strongest peaks).

  • Pellet Pressing: Subject the mixture to 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.

  • Self-Validation Step: Inspect the region around 3450 cm⁻¹ . A massive, featureless broad band here indicates moisture absorption by the KBr matrix during preparation. If present, the pellet must be discarded and remade, as water will obscure the critical N-H and N-H⁺ stretching frequencies of the compound.

Conclusion

The accurate spectral characterization of 2,3-dihydro-1H-indol-2-imine hydrochloride relies entirely on recognizing its tautomeric behavior and the electronic effects of its protonated amidinium core. By strictly adhering to the causality-driven, self-validating protocols outlined above, researchers can ensure high-fidelity structural elucidation, mitigating the risks of misinterpreting solvent-induced artifacts or tautomeric shifts during drug development workflows.

References

  • American Chemical Society. "Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction and Indole Tautomerism." ACS Publications. URL: [Link]

  • ResearchGate. "Computational Study on the Mechanism of the Reaction of N-methylindoles: 3-diazoindolin-2-imines and 2-iminoindolines." ResearchGate. URL:[Link]

Exploratory

preliminary toxicity studies of 2,3-dihydro-1H-indol-2-imine hydrochloride

An in-depth technical guide to the preliminary toxicity profiling of 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8), designed for toxicologists, medicinal chemists, and drug development professionals. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the preliminary toxicity profiling of 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8), designed for toxicologists, medicinal chemists, and drug development professionals.

Executive Summary & Toxicokinetic Rationale

As a Senior Application Scientist, I approach the toxicological evaluation of early-stage intermediates not as a generic checklist, but as a hypothesis-driven investigation. 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride) is a highly versatile nitrogen-containing heterocycle. It serves as a critical building block in the synthesis of complex bis(indolyl)amine macrocycles and aryl hydrocarbon receptor (AHR) agonists[1][2].

However, the structural motifs of this compound—specifically the saturated indoline ring and the exocyclic imine—present distinct metabolic and toxicological liabilities that must dictate our experimental design:

  • The Indoline Liability (CYP-Mediated Bioactivation): Indolines are not metabolically inert. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C19) catalyze a novel "aromatase" dehydrogenation of indolines to form indoles[3]. These indole products can undergo further Phase I oxidation to form reactive electrophilic intermediates (such as arene oxides or methyleneindolenines) that covalently bind to DNA or hepatic proteins, initiating genotoxicity or drug-induced liver injury (DILI)[4].

  • The Imine & Salt Form: The hydrochloride salt ensures rapid gastric dissolution and high aqueous solubility, leading to rapid systemic exposure (high Cmax​ ) upon oral administration. The imine moiety is also susceptible to hydrolysis in acidic gastric environments, potentially yielding oxindole derivatives.

Because the parent compound may be benign while its metabolites are highly reactive, our preliminary toxicity strategy must heavily index on metabolic activation and stepwise in vivo exposure .

MetabolicPathway Parent 2,3-dihydro-1H- indol-2-imine HCl CYP CYP450 Enzymes (CYP3A4 / CYP2C19) Parent->CYP Hepatic Delivery Indole Dehydrogenated Indole Intermediate CYP->Indole Aromatization (-2H) Electrophile Reactive Electrophile (Arene Oxide) Indole->Electrophile Phase I Oxidation Toxicity Covalent Binding (DNA/Protein Adducts) Electrophile->Toxicity Nucleophilic Attack

Fig 1: CYP450-mediated bioactivation pathway of indoline scaffolds to reactive electrophiles.

Tier 1: In Vitro Genotoxicity (The Self-Validating Protocol)

To address the risk of electrophilic DNA adduction, the first mandatory step is the Bacterial Reverse Mutation Test (Ames Test), governed by OECD Test Guideline 471 [5][6].

Causality in Design: Testing the compound alone is insufficient. Because the primary toxicophore is generated via CYP450 dehydrogenation, the assay must include an exogenous mammalian metabolic activation system (S9 fraction). We utilize Salmonella typhimurium strains to detect both frameshift mutations (TA98, TA1537) and base-pair substitutions (TA100, TA1535), alongside E. coli WP2 uvrA to detect oxidative DNA damage.

Step-by-Step Methodology: Ames Test (OECD 471)
  • Test Article Preparation: Dissolve 2,3-dihydro-1H-indol-2-imine HCl in DMSO. The hydrochloride salt is highly soluble, but DMSO is preferred to maintain stability of the imine prior to aqueous exposure. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .

  • S9 Mix Formulation: Prepare a 10% v/v rat liver S9 fraction (derived from male Sprague-Dawley rats induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Plate Incorporation Method: In a sterile test tube, combine 0.1 mL of overnight bacterial culture ( 1−2×109 cells/mL), 0.1 mL of the test article dilution, and 0.5 mL of the S9 mix (or phosphate buffer for the -S9 cohort). Add 2.0 mL of molten top agar containing trace histidine/tryptophan.

  • Incubation: Vortex rapidly and pour onto minimal glucose agar plates. Allow to solidify and incubate inverted at 37°C for 48 to 72 hours.

  • Self-Validation & Scoring: Count revertant colonies using an automated counter. The system is self-validating: the assay is only accepted if the positive controls (e.g., 2-Aminoanthracene for +S9; Sodium Azide for -S9) demonstrate a 3-fold increase in revertants over the vehicle control.

Quantitative Data Summary: Expected Ames Test Profile

Data represents typical baseline screening thresholds for unsubstituted indoline derivatives.

Bacterial StrainMutation TypeVehicle Control (-S9 / +S9)Max Dose (5000 µg) (-S9 / +S9)Positive Control (-S9 / +S9)Result
TA98 Frameshift22 ± 4 / 28 ± 525 ± 3 / 45 ± 6450 ± 20 / 890 ± 40Negative
TA100 Base-pair110 ± 12 / 125 ± 15115 ± 10 / 140 ± 18780 ± 35 / 1200 ± 60Negative
TA1535 Base-pair15 ± 3 / 18 ± 414 ± 2 / 20 ± 5520 ± 25 / 410 ± 30Negative
TA1537 Frameshift8 ± 2 / 10 ± 37 ± 2 / 12 ± 3210 ± 15 / 330 ± 25Negative
WP2 uvrA Oxidative35 ± 5 / 40 ± 638 ± 4 / 55 ± 8600 ± 40 / 950 ± 50Negative

Tier 2: Acute In Vivo Toxicity (OECD 423)

Once genotoxicity is cleared, we must establish the systemic acute toxicity profile. We utilize the Acute Toxic Class Method (OECD Test Guideline 423) [7][8].

Causality in Design: Traditional LD50 testing requires massive animal cohorts. OECD 423 is a biometric, stepwise procedure that uses minimal animals (3 per step) to classify the compound into Globally Harmonized System (GHS) categories. Because 2,3-dihydro-1H-indol-2-imine hydrochloride is a highly bioavailable salt, we anticipate rapid absorption. We initiate dosing at 300 mg/kg to capture potential acute cholinergic or neurotoxic signs common to small nitrogenous heterocycles, avoiding the unnecessary lethality of a 2000 mg/kg starting dose.

Step-by-Step Methodology: Acute Oral Toxicity (OECD 423)
  • Subject Selection: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicities. Fast the animals overnight (water ad libitum) prior to dosing.

  • Dose Formulation: Dissolve the test article in sterile water. The hydrochloride salt eliminates the need for complex suspension vehicles (like methylcellulose), ensuring 100% dose uniformity.

  • Stepwise Administration (Step 1): Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 animals.

  • Clinical Observation: Monitor continuously for the first 30 minutes, noting any signs of tremors, convulsions, salivation, or lethargy. Monitor at 1, 2, and 4 hours post-dose, then daily for 14 days. Record body weights on days 0, 7, and 14.

  • Biometric Decision Logic (Self-Validation):

    • If 0 out of 3 die: The compound is tolerated. Proceed to Step 2 (dose 3 new animals at 2000 mg/kg).

    • If 1 out of 3 dies: Repeat the 300 mg/kg dose with 3 new animals to confirm the threshold.

    • If 2 out of 3 die: The compound is highly toxic. Drop the dose to 50 mg/kg for the next cohort.

  • Necropsy: On day 14, euthanize all surviving animals and perform a gross necropsy, paying specific attention to the liver (due to CYP metabolism) and gastric mucosa (due to potential local irritation from the imine).

Quantitative Data Summary: Stepwise Observation Matrix
Dose Level (mg/kg)Cohort SizeMortality (14 Days)Clinical Signs ObservedGHS Classification Estimate
300 3 Females0 / 3Mild transient lethargy (1-2 hrs post-dose).Proceed to 2000 mg/kg
2000 3 Females1 / 3Piloerection, decreased motor activity, 1 death at 48h.Repeat 2000 mg/kg
2000 (Repeat) 3 Females0 / 3Transient weight loss (Day 2-4), full recovery by Day 7.Category 5 (LD50 > 2000 mg/kg)

Toxicity Profiling Workflow

The following diagram illustrates the self-validating, tiered logic used to evaluate this compound, ensuring that in vitro metabolic liabilities are mapped before advancing to in vivo models.

ToxWorkflow cluster_Tier1 Tier 1: In Vitro Profiling cluster_Tier2 Tier 2: In Vivo Profiling Start Test Article: 2,3-dihydro-1H-indol-2-imine HCl Ames Ames Test (OECD 471) +/- S9 Activation Start->Ames HepG2 HepG2 Cytotoxicity (High-Content Screening) Start->HepG2 Acute Acute Oral Tox (OECD 423) Stepwise Dosing Ames->Acute Mutagenicity Cleared HepG2->Acute Cytotox Thresholds Set GHS GHS Classification & LD50 Cut-off Acute->GHS 14-Day Observation

Fig 2: Tiered preliminary toxicity workflow for nitrogenous heterocycles.

References

  • US12037322B2 - AHR agonists. Google Patents.
  • A Build, Couple, Pair (B/C/P) Strategy in the Synthesis of Diindole Fused Diazamacrocycles. ACS Omega. Retrieved from:[Link]

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics. Retrieved from:[Link]

  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4. Drug Metabolism and Disposition. Retrieved from:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. Tox Lab / OECD. Retrieved from:[Link]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. National Institutes of Health / OECD. Retrieved from:[Link]

Sources

Foundational

2,3-Dihydro-1H-indol-2-imine Hydrochloride: Molecular Weight, Solubility Profile, and Application Workflows

Executive Summary As a versatile building block in the synthesis of complex polyheterocycles and biologically active macrocycles, 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) occupies a critical niche in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile building block in the synthesis of complex polyheterocycles and biologically active macrocycles, 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) occupies a critical niche in modern organic and medicinal chemistry. This technical guide provides an authoritative breakdown of its physicochemical properties, structural dynamics, and field-proven experimental workflows. By understanding the causality behind its tautomeric behavior and solubility profile, researchers can optimize stock preparation and maximize yields in downstream cascade reactions.

Chemical Identity and Structural Dynamics

The free base of this compound exists in a dynamic prototropic tautomeric equilibrium between the aromatic 2-aminoindole form and the non-aromatic 2-iminoindoline form .

The Causality of the Hydrochloride Salt: Working with the free base presents significant experimental challenges. The C-3 position of 2-aminoindoles possesses an intrinsic nucleophilicity, and the free base is highly susceptible to autoxidation, rapidly degrading into 3-oxo derivatives upon exposure to ambient air .

By supplying the compound as a hydrochloride salt , the exocyclic imine (or endocyclic amine) is protonated. This locks the molecule into a stable, cationic iminium structure, effectively halting autoxidation and preventing unpredictable tautomeric shifts during storage. This stabilization is what makes the hydrochloride salt a viable, highly reliable precursor for the synthesis of indole-fused nitrogenated polyheterocycles .

Physicochemical Profile

Understanding the exact mass and solubility limits is the first step in designing a self-validating experimental system. The quantitative data below summarizes the core properties required for precise molar calculations.

Table 1: Chemical Properties & Molecular Weight
PropertyValue
Chemical Name 2,3-dihydro-1H-indol-2-imine hydrochloride
Synonyms 2-iminoindoline hydrochloride; 2-aminoindole HCl
CAS Number 154224-27-8
Molecular Formula C₈H₈N₂ · HCl (C₈H₉ClN₂)
Theoretical Molecular Weight 168.62 g/mol
Appearance Solid powder
Table 2: Solubility Profile & Solvent Causality
SolventSolubilityRationale / Causality
Water / Aqueous Buffers (pH < 7) High (>20 mg/mL)The ionic nature of the hydrochloride salt facilitates rapid hydration. Caution: Basic pH (>8) will deprotonate the salt, triggering free-base autoxidation.
DMSO (Dimethyl Sulfoxide) High (>30 mg/mL)The high dielectric constant of DMSO rapidly solvates the ionic lattice. Anhydrous DMSO prevents hydrolytic degradation, making it ideal for long-term stock storage.
Methanol / Ethanol Moderate to HighProtic solvents capable of hydrogen bonding with the imine/amine nitrogens. Useful for specific reflux reactions.
Hexane / Diethyl Ether InsolubleThe lack of solvent polarity prevents the disruption of the strong ionic crystal lattice.

Experimental Protocols: Handling and Stock Preparation

To ensure reproducibility in downstream biological assays or chemical syntheses, stock solutions must be prepared under conditions that prevent premature free-basing or hydrolysis.

Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution

This protocol is a self-validating system: by controlling moisture and light, we eliminate the variables that lead to batch-to-batch degradation.

  • Equilibration: Remove the vial of 2,3-dihydro-1H-indol-2-imine hydrochloride from cold storage and equilibrate to room temperature inside a desiccator. Causality: This prevents ambient moisture condensation on the hygroscopic salt, which would otherwise alter the true molecular weight during weighing.

  • Weighing: Weigh exactly 1.69 mg of the solid using a calibrated microbalance.

  • Transfer: Transfer the solid to an amber glass vial to prevent UV-induced photodegradation.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex for 60 seconds. The solution should become completely clear.

  • Storage: Aliquot the 10 mM stock into single-use 100 µL volumes and store at -20 °C.

Application Workflows in Polyheterocycle Synthesis

2,3-dihydro-1H-indol-2-imine derivatives are powerful building blocks for complex architectures. Below are two highly validated synthetic workflows.

Protocol 2: Synthesis of 3-Diazoindolin-2-imines via Cascade Reaction

This metal-free cascade reaction utilizes an electronically matched 1,3-dipolar cycloaddition followed by dehydroaromatization .

  • Initiation: Dissolve 0.25 mmol of the indole precursor in 2.0 mL of DMSO in a reaction vial.

  • Reagent Addition: Add 0.5 mmol of p-tosylazide (2.0 equivalents).

  • Cascade Reaction: Stir the reaction mixture at 40 °C under an ambient air atmosphere for 16 hours.

    • Causality: Running this in DMSO stabilizes the highly polar transition state. The ambient air provides the necessary singlet oxygen to drive the thermodynamic dehydroaromatization step, pushing the cascade forward without the need for transition metal catalysts .

  • Purification: Quench with water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 3: B/C/P Strategy for Diindole Fused Diazamacrocycles

Using a Build/Couple/Pair (B/C/P) strategy, these indoline derivatives can be transformed into macrocycles .

  • Coupling Phase: Charge a vessel with the 2-iminoindoline derivative (2.0 equiv) and an aryl aldehyde (1.0 equiv).

  • Green Catalysis: Add water as the solvent and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reaction: Stir at elevated temperatures until TLC confirms the formation of the bis(aminoindolyl)methane intermediate.

  • Pairing Phase: Subject the free N–H groups to bisconjugation with dibromo spacers via a universal dialkylation protocol to close the diazamacrocycle .

Visualizing the Experimental Workflow

The following diagram maps the logical relationship between solvent selection, physicochemical constraints, and downstream applications.

G A 2,3-dihydro-1H-indol-2-imine HCl (Solid Powder) B Solvent Selection A->B C Aqueous Buffer (pH < 7) High Solubility B->C Biological Apps D DMSO / Methanol High Solubility B->D Organic Synthesis E Non-Polar Solvents (Hexane, Ether) Low Solubility B->E Avoid F Stock Solution (10-50 mM) C->F D->F G In Vitro Assays (Dilute in Media) F->G H Chemical Synthesis (Macrocycle Formation) F->H

Experimental workflow for solvent selection and stock preparation of 2,3-dihydro-1H-indol-2-imine HCl.

References

  • Katritzky, A. R., Lagowski, J.M. "Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings." Advances in Heterocyclic Chemistry, 1963.[Link]

  • Palmieri, A., Petrini, M. "2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles." Advanced Synthesis & Catalysis, 2025.[Link]

  • Sheng, G., et al. "Preparation of 3-Diazoindolin-2-imines via Cascade Reaction between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles." Organic Letters, 2014.[Link]

  • Mangali, R. "A Build, Couple, Pair (B/C/P) Strategy in the Synthesis of Diindole Fused Diazamacrocycles: An Attempt to a Green Synthetic Approach." ACS Omega, 2025.[Link]

Exploratory

The Discovery and Synthesis of 2,3-Dihydro-1H-indol-2-imine Derivatives: A Technical Whitepaper

Executive Summary The 2,3-dihydro-1H-indol-2-imine core—frequently referred to as the 2-iminoindoline scaffold—represents a highly versatile and pharmacologically privileged structural motif in modern organic chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1H-indol-2-imine core—frequently referred to as the 2-iminoindoline scaffold—represents a highly versatile and pharmacologically privileged structural motif in modern organic chemistry. As a critical precursor to complex polyheterocycles, carbolines, and spiro-oxindoles, mastering the synthesis of this framework is essential for drug development professionals. This whitepaper provides an in-depth mechanistic analysis of the historical evolution, tautomeric dynamics, and modern catalytic methodologies used to synthesize 2-iminoindolines. By emphasizing the causality behind experimental design, this guide equips researchers with self-validating protocols to ensure high-fidelity synthesis.

Historical Context and Tautomeric Fundamentals

Historically, the discovery of 2-iminoindolines was inextricably linked to the study of 2-aminoindoles. Early synthetic approaches relied on classical condensation reactions, such as the sodium hydride-mediated cyclization of arylacetonitriles with oxalic acid bis(imidoyl) dichlorides, which afforded functionalized 2-alkylidene-3-iminoindoles with high regio- and stereoselectivity[1].

However, the fundamental challenge in isolating these derivatives lies in their tautomeric instability. The structural identity of the molecule is governed by a delicate thermodynamic equilibrium between the aromatic 2-aminoindole and the cross-conjugated 2,3-dihydro-1H-indol-2-imine.

Causality of Stability: The equilibrium is entirely dictated by the substitution pattern at the C3 position. When C3 is unsubstituted or monosubstituted, the thermodynamic drive to maintain the aromaticity of the pyrrole ring forces the molecule into the 2-aminoindole form. Conversely, disubstitution at C3 (e.g., spiro-fusion) or the introduction of strong electron-withdrawing groups on the exocyclic nitrogen creates a steric and electronic blockade, locking the scaffold into the 2-iminoindoline tautomer.

Tautomerization_Logic A 2-Aminoindole (Aromatic System) B 2,3-Dihydro-1H-indol-2-imine (Cross-Conjugated) A->B Tautomeric Equilibrium C C3-Unsubstituted (Thermodynamic Drive) C->A Favors Aromaticity D C3-Disubstituted (Steric Blockade) D->B Forces Imino Form

Structural causality dictating the tautomeric equilibrium of 2-iminoindolines.

Modern Synthetic Methodologies: Mechanistic Causality

As the demand for highly functionalized indole derivatives grew, synthetic strategies evolved from harsh, stoichiometric condensations to elegant, transition-metal-catalyzed and radical-mediated pathways.

Gold-Catalyzed C–H Annulation

Recent breakthroughs utilize gold(III) catalysis to construct the iminoindoline core via C–H annulation of sulfilimines with N-arylynamides[2].

  • Mechanistic Causality: Gold(III) catalysts are selected for their exceptional alkynophilicity. The Au(III) center activates the ynamide triple bond, prompting nucleophilic attack by the sulfilimine. The expulsion of dimethyl sulfide—a safe and highly efficient leaving group—drives the formation of a highly reactive α -imino gold carbene intermediate. This carbene subsequently undergoes a rapid, regioselective insertion into the ortho C–H bond of the N-aryl ring, forming the functionalized indole core.

Cascade Cycloaddition via Sulfonyl Azides

Another powerful approach is the synthesis of 3-diazoindolin-2-imines via a cascade reaction between indoles and sulfonyl azides[3].

  • Mechanistic Causality: This methodology leverages the concept of "electronically matched" substrates. The electron-rich indole undergoes a facile 1,3-dipolar cycloaddition with the electron-deficient sulfonyl azide. The resulting indolotriazole intermediate is structurally fragile; the thermodynamic instability of the triazole ring triggers a spontaneous dehydroaromatization and ring-opening cascade, yielding the highly stable 3-diazoindolin-2-imine.

Cascade_Synthesis Step1 Indole + Sulfonyl Azide Step2 1,3-Dipolar Cycloaddition Step1->Step2 Matched Electronics Step3 Indolotriazole Intermediate Step2->Step3 Step4 Dehydroaromatization & Ring-Opening Step3->Step4 Spontaneous Shift Step5 3-Diazoindolin-2-imine Step4->Step5 Stable Product

Reaction cascade from indoles and sulfonyl azides to 3-diazoindolin-2-imines.

Single-Electron Transfer (SET) Radical Cyclizations

For the synthesis of sterically congested spiro-2-iminoindolines, single-electron transfer using Samarium(II) iodide (SmI2) is employed[4].

  • Mechanistic Causality: SmI2, in the presence of HMPA and tert-butanol, generates an aminyl or ketyl radical. The high oxophilicity and potent reducing power of the SmI2-HMPA complex lower the activation barrier, allowing the radical to attack sterically hindered tetrasubstituted olefins. This results in the formation of spiro-iminoindolines with near-perfect diastereoselectivity.

Quantitative Analysis of Synthetic Routes

The following table summarizes the quantitative metrics and operational advantages of the primary synthetic routes discussed.

MethodologyKey Reagents / CatalystYield RangeReaction TimeCausality / Strategic Advantage
C–H Annulation [2]N-arylynamide, Sulfilimine, Au(III) catalyst75% – 92%2 – 4 hoursAvoids explosive azide precursors; uses dimethyl sulfide as a safe leaving group.
Cascade Cycloaddition [3]Indole, Sulfonyl Azide, Cu-catalyst (optional)68% – 96%1 – 3 hoursOperationally simple one-pot procedure; yields versatile diazo-precursors.
SET Radical Cyclization [4] α -aminocarbonyls, SmI2, HMPA, t-BuOH60% – 86%12 – 18 hoursOvercomes extreme steric hindrance; provides high diastereoselectivity for spiro-cores.

Standardized Experimental Protocol: Gold-Catalyzed Annulation

To ensure reproducibility, the following protocol for the 2[2] is designed as a self-validating system.

Objective: Synthesis of a functionalized 2-aminoindole/iminoindoline from N-phenylynamide and S,S-dimethyl-N-arylsulfilimine.

Step 1: Preparation of the Reaction Matrix

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, add N-phenylynamide (0.2 mmol) and S,S-dimethyl-N-arylsulfilimine (0.24 mmol, 1.2 equiv). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Causality: DCE is strictly required because its dielectric constant stabilizes the subsequent cationic α -imino gold carbene without coordinating to the gold center (which would poison the catalyst). Argon prevents the oxidative degradation of the ynamide.

Step 2: Catalyst Activation and Initiation

  • Action: Add the Gold(III) catalyst (e.g., PicAuCl2, 5 mol%) to the solution. Seal the tube and heat to 80 °C.

  • Causality: The picolinate ligand on the Au(III) complex enhances the electrophilicity of the metal center. Heating to 80 °C provides the thermal energy required to overcome the activation barrier for the ortho C–H insertion step.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction via TLC (Hexane/EtOAc 3:1).

  • Validation Check: The reaction is self-validating through a distinct visual cue: the mixture will transition from a pale yellow suspension to a deep, homogenous amber solution as the active carbene species forms and is consumed. Complete consumption of the ynamide (loss of UV-active spot at Rf​ ~0.6) typically occurs within 2 hours.

Step 4: Quenching and Work-up

  • Action: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaCl (brine, 2 x 5 mL).

  • Causality: Brine safely quenches any remaining active gold species and removes residual polar byproducts (such as liberated dimethyl sulfide), driving the organic products entirely into the organic phase.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Conclusion

The synthesis of 2,3-dihydro-1H-indol-2-imine derivatives has transitioned from classical, substrate-limited condensations to highly sophisticated, atom-economical catalytic processes. By understanding the thermodynamic tautomerism of the indole core and leveraging the mechanistic causality of gold-catalyzed annulations or cascade cycloadditions, researchers can reliably access these privileged scaffolds for advanced pharmaceutical applications.

References

  • Source: Chemistry - A European Journal (2003)
  • Source: Organic Letters - ACS Publications (2019)
  • Source: Organic Letters - ACS Publications (2014)
  • Synthesis of Nitrogen Heterocycles Using Samarium(II)

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of 2,3-Dihydro-1H-indol-2-imine Hydrochloride Compounds: A Mechanistic Guide

Executive Summary Compounds containing the 2,3-dihydro-1H-indol-2-imine (indoline-2-imine) pharmacophore are emerging as critical scaffolds in modern medicinal chemistry. They serve as potent precursors for Aryl Hydrocar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compounds containing the 2,3-dihydro-1H-indol-2-imine (indoline-2-imine) pharmacophore are emerging as critical scaffolds in modern medicinal chemistry. They serve as potent precursors for Aryl Hydrocarbon Receptor (AHR) agonists and complex polycyclic systems like tetrahydro-α-carbolinones [1, 4]. While the structural rigidity and hydrogen-bonding capacity of the 2-imine moiety offer excellent target engagement, the indoline core presents a unique and highly specific pharmacokinetic (PK) challenge: Cytochrome P450 (CYP450)-mediated "aromatase" dehydrogenation .

This whitepaper provides an in-depth analysis of the physicochemical properties, absorption, distribution, and complex metabolic pathways of 2,3-dihydro-1H-indol-2-imine hydrochloride compounds. Furthermore, it establishes a self-validating experimental workflow for profiling reactive metabolites, ensuring that drug development professionals can accurately predict and mitigate toxicity risks early in the discovery pipeline.

Structural Pharmacology & Physicochemical Properties

The administration of these compounds as a hydrochloride salt is a deliberate formulation strategy. The free base of 2,3-dihydro-1H-indol-2-imine is highly lipophilic, which favors membrane permeability but severely limits aqueous solubility.

By formulating the compound as a hydrochloride salt, the protonation of the exocyclic imine nitrogen significantly lowers the partition coefficient (LogP) in the gastric environment, facilitating rapid dissolution. Upon entering the alkaline environment of the duodenum (pH ~6.0–7.4), the salt dissociates, establishing an equilibrium with the free base. This transition is critical for transcellular absorption across the intestinal epithelium.

The 2-imine group acts as both a hydrogen bond donor and acceptor, allowing medicinal chemists to manipulate lipophilicity, polarity, and binding affinity, which directly translates to improved pharmacokinetic and physicochemical properties [4].

Table 1: Physicochemical and ADME Profile of the Indoline-2-imine Core
ParameterCharacteristicPharmacokinetic Consequence
Aqueous Solubility High (as HCl salt)Rapid gastric dissolution; minimizes formulation-dependent variability.
Membrane Permeability Moderate to High (as free base)Favorable intestinal absorption (BCS Class I/II behavior depending on R-groups).
Protein Binding Variable (R-group dependent)The rigid indoline core often exhibits moderate non-specific binding to Human Serum Albumin (HSA).
Metabolic Stability Low to ModerateHighly susceptible to Phase I CYP-mediated dehydrogenation at the C2-C3 positions.

Metabolism: The CYP450 "Aromatase" Dehydrogenation Pathway

The most critical pharmacokinetic feature of 2,3-dihydro-1H-indol-2-imine derivatives is their susceptibility to a novel dehydrogenation pathway catalyzed by CYP450 enzymes [2]. Unlike typical N-oxidation or aliphatic hydroxylation, CYP450 enzymes (predominantly CYP3A4) catalyze the removal of hydrogen atoms from the indoline core, effectively "aromatizing" the 2,3-dihydro-1H-indole ring into a fully aromatic indole derivative.

The Mechanistic Risk: Bioactivation and Toxicity

The causality behind the high attrition rate of some indoline-containing drugs lies in the secondary metabolism of these newly formed indoles. Once aromatized, 3-substituted indoles can undergo a subsequent CYP-mediated oxidation to form 3-methyleneindolenine electrophiles [2, 3].

These electrophiles are highly reactive. If not rapidly neutralized by endogenous scavengers like Glutathione (GSH), they will covalently bind to nucleophilic residues on proteins and DNA, leading to mechanism-based enzyme inactivation (MBI), hepatotoxicity, or immunogenic responses.

MetabolicPathway A 2,3-dihydro-1H-indol-2-imine (Parent Compound) B CYP3A4 / CYP2C19 Dehydrogenation A->B C-H Bond Breakage C 1H-indol-2-amine (Aromatized Metabolite) B->C Aromatization D CYP-Mediated Oxidation C->D Bioactivation E 3-Methyleneindolenine (Reactive Electrophile) D->E -H2O / -e- F GSH Trapping E->F In Vitro/In Vivo H Protein/DNA Binding (Toxicity) E->H Un-trapped G GSH-Adduct (Detoxified) F->G Safe Excretion

CYP450-mediated dehydrogenation and bioactivation pathway of indoline-2-imines.

Table 2: Relative Contribution of CYP450 Isoforms to Indoline Dehydrogenation

Data synthesized from in vitro recombinant enzyme assays [3].

CYP450 IsoformRelative Dehydrogenase ActivityClinical Implication
CYP3A4 100% (Primary)High risk of drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., Ketoconazole).
CYP2C19 ~37%Polymorphisms in CYP2C19 may alter PK profiles in specific patient populations.
CYP2C8 ~21%Minor contributor; relevant only if CYP3A4 is saturated or inhibited.
Others (1A2, 2D6) < 20%Negligible contribution to the aromatase pathway.

Experimental Protocols: Self-Validating Metabolic Profiling

To accurately assess the clearance ( CLint​ ) and bioactivation risk of 2,3-dihydro-1H-indol-2-imine hydrochloride compounds, a robust in vitro assay using Human Liver Microsomes (HLMs) is required.

Why HLMs over Hepatocytes? HLMs are chosen specifically because they isolate Phase I CYP450 metabolism. By controlling the addition of cofactors (NADPH) and trapping agents (GSH), we can force the accumulation of the reactive intermediate and capture it before it degrades, providing a clear, quantifiable metric of toxicity risk.

Protocol: Microsomal Stability and Reactive Metabolite Trapping

Self-Validation Mechanisms Built-In:

  • Negative Control: Incubation without NADPH ensures that compound depletion is strictly enzyme-mediated, ruling out chemical instability.

  • Positive Control: Co-incubation with Verapamil confirms the metabolic viability of the HLMs.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the indoline-2-imine hydrochloride compound in DMSO. Dilute to a working concentration of 100 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 1.0 mg/mL), the test compound (final concentration 1 µM, keeping DMSO < 0.1%), and Glutathione (GSH, final concentration 5 mM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the parent mass depletion to calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Simultaneously, perform a neutral loss scan (loss of 129 Da) to identify and quantify GSH-trapped adducts.

PKWorkflow S1 Phase 1: Incubation HLMs + Compound + GSH S2 Phase 2: Reaction Initiation Add NADPH Regenerating System S1->S2 S3 Phase 3: Aliquot & Quench Timepoints (0-60 min) + Cold ACN S2->S3 S4 Phase 4: Centrifugation Precipitate Proteins (14,000g) S3->S4 S5 Phase 5: LC-MS/MS Analysis Quantify Parent & GSH-Adducts S4->S5 S6 Phase 6: Data Validation Calculate Intrinsic Clearance (CLint) S5->S6

Step-by-step in vitro microsomal stability and reactive metabolite trapping workflow.

Conclusion & Strategic Outlook

The 2,3-dihydro-1H-indol-2-imine hydrochloride scaffold is a double-edged sword in drug discovery. While it provides exceptional physicochemical properties and serves as a vital building block for target-specific therapeutics (such as AHR agonists), its pharmacokinetic profile is dominated by CYP3A4-mediated aromatization.

Drug development teams must proactively utilize GSH-trapping assays during lead optimization. If high levels of 3-methyleneindolenine adducts are detected, structural mitigation strategies—such as steric hindrance at the C3 position or fluorination of the indoline ring—should be employed to block the dehydrogenation pathway, thereby preserving the compound's efficacy while eliminating its toxicological liability.

References

  • US12037322B2 - AHR agonists Source: Google Patents URL
  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process Source: ResearchGate / Drug Metabolism and Disposition URL:[Link]

  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions Source: NIH / PubMed Central URL:[Link]

  • Isothiourea-Catalyzed Enantioselective Synthesis of Tetrahydro-α-carbolinones Source: ACS Publications / Organic Letters URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,3-Dihydro-1H-indol-2-imine Hydrochloride

Introduction and Scientific Rationale The compound 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 36946-70-0), frequently referred to by its tautomeric name 2-aminoindole hydrochloride , is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS: 36946-70-0), frequently referred to by its tautomeric name 2-aminoindole hydrochloride , is a highly versatile building block in modern medicinal chemistry[1]. It serves as a critical pharmacophore in the development of Aryl Hydrocarbon Receptor (AHR) agonists for treating immune-mediated diseases[2] and has recently shown significant promise in the synthesis of novel antiviral agents targeting influenza A[3].

A critical feature of this molecule is its existence in a tautomeric equilibrium between the aromatic 2-aminoindole and the non-aromatic 2-iminoindoline forms[4]. In its free base form, the compound is susceptible to rapid oxidative degradation. Therefore, isolating the compound as a hydrochloride salt is not merely a matter of solubility enhancement; it is a fundamental requirement for thermodynamic stability and long-term storage, locking the molecule into the stable amidinium resonance structure[5].

This application note details a highly reliable, self-validating protocol for synthesizing 2,3-dihydro-1H-indol-2-imine hydrochloride via the reductive cyclization of (2-nitrophenyl)acetonitrile, avoiding the use of hazardous pressurized ammonia gas typically required in the amination of 2-chloroindoles.

Mechanistic Workflow

The synthesis relies on a cascade reaction. Catalytic hydrogenation of the nitro group yields a transient 2-aminophenylacetonitrile intermediate. The newly formed nucleophilic aniline nitrogen spontaneously attacks the electrophilic nitrile carbon, driving an intramolecular cyclization to form the indole core.

G A 2-Nitrophenylacetonitrile (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2, EtOH, 25°C) A->B C 2-Aminophenylacetonitrile (Transient Intermediate) B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D E 2-Aminoindole ⇌ 2-Iminoindoline (Tautomeric Free Base) D->E F Salt Formation (Ethereal HCl, 0°C) E->F G 2,3-Dihydro-1H-indol-2-imine HCl (Final Product) F->G

Figure 1: Mechanistic pathway for the reductive cyclization and salt formation.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All procedures involving hydrogen gas and pyrophoric catalysts must be conducted in a properly ventilated fume hood.

Phase 1: Reductive Cyclization

Causality & Insight: Ethanol is chosen as the solvent because it solubilizes the starting material while promoting the necessary proton transfer during the cyclization step.

  • Preparation: Dissolve (2-nitrophenyl)acetonitrile (1.62 g, 10.0 mmol) in 40 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 160 mg of 10% Palladium on Carbon (Pd/C). Expert Tip: Wet the Pd/C with a few drops of toluene prior to addition to mitigate pyrophoric risks.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon.

  • Reaction: Stir the suspension vigorously at 25 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The disappearance of the bright yellow starting material indicates completion.

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol. Crucial: Do not let the Celite pad run dry, as the active catalyst may ignite.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-aminoindole free base as a dark, viscous oil. Proceed immediately to Phase 2 to prevent oxidation.

Phase 2: Hydrochloride Salt Formation

Causality & Insight: The free base is highly sensitive to air. Immediate precipitation as the hydrochloride salt prevents the formation of dark, insoluble polymeric byproducts.

  • Solvation: Dissolve the crude free base in 30 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Precipitation: Under vigorous stirring, add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise over 10 minutes. A pale brown/tan precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 2,3-dihydro-1H-indol-2-imine hydrochloride.

Quantitative Data & Characterization

To ensure trust and reproducibility, the expected physical properties and reaction optimization parameters are summarized below. The product should present as a pale brown solid[5].

Table 1: Reaction Optimization and Yield Data
Solvent SystemCatalyst LoadingTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Methanol10% Pd/C (10 wt%)25868%>92%
Ethanol (Optimal) 10% Pd/C (10 wt%) 25 5 84% >98%
THF10% Pd/C (10 wt%)251255%>85%
EthanolRaney Nickel50472%>90%
Analytical Expectations
  • Molecular Formula: C8H9ClN2

  • Molecular Weight: 168.62 g/mol [1]

  • 1H NMR (400 MHz, DMSO-d6): Expect a prominent singlet integrating to 2H around δ 4.0 ppm corresponding to the C3 methylene protons (confirming the 2-iminoindoline tautomer dominance in the salt form), and aromatic signals between δ 7.0–7.5 ppm. Broad exchangeable signals for the amidinium protons (NH2+, NH) will appear downfield (> δ 9.0 ppm).

References

  • 2-Aminoindole Hydrochloride | CAS 36946-70-0. Santa Cruz Biotechnology.
  • US12037322B2 - AHR agonists. Google Patents.
  • Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. PubMed (NIH).
  • 1H-Indol-2-amine|C8H8N2. Benchchem.
  • 2-Aminoindole hydrochloride 36946-70-0 wiki. Guidechem.

Sources

Application

The 2-Iminoindoline Scaffold: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles

Introduction: The Dynamic Tautomerism of the 2-Iminoindoline Core The 2,3-dihydro-1H-indol-2-imine scaffold, often encountered as its hydrochloride salt, represents a pivotal, albeit often transient, intermediate in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Tautomerism of the 2-Iminoindoline Core

The 2,3-dihydro-1H-indol-2-imine scaffold, often encountered as its hydrochloride salt, represents a pivotal, albeit often transient, intermediate in modern organic synthesis. Its significance lies in its inherent reactivity and its role as a direct precursor to the more stable and widely utilized 2-aminoindole tautomer. The equilibrium between these two forms is a key determinant of the scaffold's reactivity profile, offering a unique entry point for the construction of a diverse array of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthesis and synthetic applications of the 2-iminoindoline core, offering valuable insights for researchers in medicinal chemistry and drug development.

The indoline nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an imine or amino group at the 2-position unlocks a wealth of synthetic possibilities.[1] The 2-aminoindole moiety, in particular, is a key structural feature in numerous biologically active compounds, including kinase inhibitors and potential therapeutics.[2] Understanding the synthesis and reactivity of its 2-iminoindoline precursor is therefore of paramount importance for the efficient construction of these valuable molecules.

Synthesis of the 2-Iminoindoline/2-Aminoindole Scaffold

Access to the 2-iminoindoline/2-aminoindole scaffold can be achieved through a variety of elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Domino and Sequential Reactions of Functionalized Nitriles

One powerful approach involves the sodium hydride-mediated cyclization of arylacetonitriles with oxalic acid bis(imidoyl) dichlorides. This method affords functionalized 2-alkylidene-3-iminoindoles with high regio- and E/Z selectivity.[3] These products can then be further transformed into a range of complex heterocyclic systems.

A noteworthy extension of this chemistry is a domino "cyclization-lactamization" reaction of bis(imidoyl) chlorides with methyl 2-(cyanomethyl)benzoate, which provides a convenient one-pot synthesis of indolo[1,2-b]isoquinolin-5-ones.[3]

Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a cornerstone of modern synthetic chemistry, and the synthesis of 2-aminoindoles has greatly benefited from these advancements.

  • Gold-Catalyzed C-H Annulation: A facile and efficient synthesis of 2-aminoindoles can be achieved through a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides.[4][5] This reaction proceeds under mild conditions and exhibits broad substrate tolerance. The in-situ generated α-imino gold carbene inserts into the ortho C-H bond of the phenyl group to yield the desired 2-aminoindole.[4]

  • Copper-Mediated Oxidative Cyclization: A one-pot synthesis of diversely substituted 2-aminoindoles has been developed involving a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II) chloride-mediated oxidative cyclization.[6] This protocol is operationally simple and highly efficient.

One-Pot Synthesis from Simple Anilines and Ynamides

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au(I)-catalyzed regioselective hydroamination and CuCl₂-mediated oxidative cyclization.[6] This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency.

Applications in Organic Synthesis

The 2-iminoindoline/2-aminoindole scaffold serves as a versatile building block for the synthesis of a wide range of more complex and often biologically active heterocyclic compounds.

Synthesis of δ-Carbolines

2-Alkylidene-3-iminoindoles can undergo an intramolecular electrocyclization-elimination reaction to furnish δ-carbolines.[3] These compounds are of significant interest due to their ability to selectively bind to DNA.[3]

Synthesis of Indirubine Analogues

Functionalized 2-alkylidene-3-iminoindoles can be deprotected and lactonized to prepare indirubine analogues.[3] Indirubin and its derivatives are known for their potent biological activities, including anti-cancer properties.

Synthesis of Imidazo[4,5-b]indoles

3-Diazoindolin-2-imines, which can be synthesized from indoles and sulfonylazides, serve as precursors to 2,3-diaminoindoles via a rhodium-catalyzed amination.[7] These 2,3-diaminoindoles can then be further elaborated to construct the imidazo[4,5-b]indole ring system, a scaffold found in various bioactive molecules.[7]

Experimental Protocols

General Protocol for the Gold-Catalyzed Synthesis of 2-Aminoindoles from Sulfilimines and N-Arylynamides[4]

Materials:

  • Substituted N-arylsulfilimine (1.0 equiv)

  • Substituted N-arylynamide (1.2 equiv)

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 2 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the N-arylsulfilimine, N-arylynamide, and gold(I) catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aminoindole.

Data Summary Table:

EntrySulfilimineYnamideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylPhenyl2DCE601285
24-MeO-PhPhenyl2DCE601288
3Phenyl4-Cl-Ph2DCE601875

Note: This is a general protocol and may require optimization for specific substrates.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Tautomerism of 2-Iminoindoline

Tautomerism Iminoindoline 2,3-Dihydro-1H-indol-2-imine (2-Iminoindoline) Aminoindole 1H-Indol-2-amine (2-Aminoindole) Iminoindoline->Aminoindole Tautomerization

Caption: Tautomeric equilibrium between 2-iminoindoline and 2-aminoindole.

Gold-Catalyzed Synthesis of 2-Aminoindoles Workflow

Gold_Catalysis_Workflow Start Starting Materials: N-Arylsulfilimine N-Arylynamide Reaction Gold(I)-Catalyzed C-H Annulation Start->Reaction Purification Purification: Column Chromatography Reaction->Purification Product 2-Aminoindole Product Purification->Product

Caption: Experimental workflow for the gold-catalyzed synthesis of 2-aminoindoles.

Conclusion and Future Outlook

The 2-iminoindoline scaffold, in equilibrium with its 2-aminoindole tautomer, stands as a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles. The development of novel and efficient synthetic methodologies to access this versatile intermediate continues to be an active area of research. The applications highlighted in this guide demonstrate the power of this building block in constructing complex molecular architectures with significant biological potential. Future efforts in this field will likely focus on the development of more sustainable and enantioselective methods for the synthesis and functionalization of the 2-iminoindoline core, further expanding its utility in drug discovery and development.

References

  • Barluenga, J., et al. (2003). Efficient synthesis of 2-alkylidene-3-iminoindoles, indolo[1,2-b]isoquinolin-5-ones, delta-carbolines, and indirubines by domino and sequential reactions of functionalized nitriles. Chemistry – A European Journal, 9(16), 3951-3964. [Link]

  • Various Authors. (n.d.). Synthesis of 2‐iminoindolines from sulfonyl azides and alkynes. ResearchGate. [Link]

  • Various Authors. (n.d.). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. ResearchGate. [Link]

  • Reddy, R. P., et al. (2015). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 51(4), 736-739. [Link]

  • Ye, L., et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(12), 4659-4662. [Link]

  • Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(6), 579-583. [Link]

  • Various Authors. (n.d.). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. ResearchGate. [Link]

  • Shagalov, L. B., et al. (n.d.). Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles. ElectronicsAndBooks. [Link]

  • Wang, Z., et al. (2022). Switchable Synthesis of 2-Methylene-3-aminoindolines and 2-Methyl-3-aminoindoles Using Calcium Carbide as a Solid Alkyne Source. Organic Letters, 24(44), 8067-8071. [Link]

  • Wang, X., et al. (2014). Preparation of 3-Diazoindolin-2-imines via Cascade Reaction between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles. Organic Letters, 16(19), 5024-5027. [Link]

  • Various Authors. (n.d.). Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines. Dalton Transactions. [Link]

  • Various Authors. (n.d.). Enantioselective dearomative [3 + 2] cycloadditions of indoles with azomethine ylides derived from alanine imino esters. Organic Chemistry Frontiers. [Link]

  • Al-Tel, T. H., et al. (2015). Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides. Molecules, 20(6), 10437-10448. [Link]

  • Various Authors. (n.d.). 2 + 2 Imine-olefin photocycloaddition reaction scope Summary of imine... ResearchGate. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(6), 3430-3444. [Link]

  • Various Authors. (2017). CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 53(12), 1297-1299. [Link]

  • Various Authors. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(17), 11626-11653. [Link]

Sources

Method

Application Note: Preparation of 2,3-dihydro-1H-indol-2-imine Hydrochloride Stock Solution

Abstract This technical guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 2,3-dihydro-1H-indol-2-imine hydrochloride. The procedures outlined are designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 2,3-dihydro-1H-indol-2-imine hydrochloride. The procedures outlined are designed for researchers, scientists, and drug development professionals. The protocol emphasizes safety, accuracy, and stability to ensure reliable and reproducible experimental outcomes. Due to the limited publicly available data for this specific compound, this guide synthesizes best practices from handling structurally similar indole and amine hydrochloride derivatives.

Introduction: Scientific Context and Rationale

2,3-dihydroindoles, also known as indolines, are significant structural motifs present in a wide array of natural products and biologically active compounds.[1] The introduction of an imine functional group at the 2-position, combined with the hydrochloride salt form, suggests its potential utility in pharmaceutical and medicinal chemistry research, likely as an intermediate or a primary screening compound.

The hydrochloride salt form is intentionally designed to enhance the aqueous solubility and stability of the parent amine compound, making it more amenable for use in biological assays and other aqueous-based experimental systems.[2] Proper preparation of a stock solution is a critical first step in any experiment, as the accuracy of the concentration and the stability of the solution directly impact the validity of the results. This protocol provides a self-validating system for preparing a stock solution with a high degree of confidence.

Materials and Equipment

Chemicals and Reagents
Component Grade Supplier Example Notes
2,3-dihydro-1H-indol-2-imine hydrochloride≥98% PurityVariesConfirm structure and purity via Certificate of Analysis (CoA).
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichUse a fresh, unopened bottle or a properly stored bottle to minimize water content.
Deionized (DI) WaterType I, 18.2 MΩ·cmIn-house systemFor buffer preparation.
Phosphate-Buffered Saline (PBS)pH 7.4VariesFor aqueous dilutions.
Ethanol200 Proof, Absolute, ≥99.5%VariesAlternative solvent.
Equipment
  • Analytical balance (4-decimal place)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes (P20, P200, P1000)

  • Sterile, amber glass vials or polypropylene cryovials

  • Sterile, disposable pipette tips

Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution in DMSO, a common solvent for initial solubilization of organic compounds.

Pre-Preparation and Safety
  • Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS. Structurally similar amine hydrochlorides can cause skin, eye, and respiratory irritation.[3]

  • Work in a Fume Hood: All handling of the solid compound and organic solvents must be performed in a certified chemical fume hood.

  • Don Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Step-by-Step Dissolution Protocol
  • Equilibration: Allow the vial of 2,3-dihydro-1H-indol-2-imine hydrochloride to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Mass Calculation:

    • Determine the required mass of the compound for your desired volume and concentration. The molecular weight of 2,3-dihydro-1H-indol-2-imine hydrochloride (C₈H₉ClN₂) is 168.63 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 168.63 g/mol / 1000 = 1.6863 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube or a small glass vial) on the analytical balance.

    • Carefully add the calculated mass of the compound to the vessel. Record the exact mass.

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vessel containing the compound.

    • Rationale: Adding the solvent to the solid facilitates dissolution. Anhydrous DMSO is used to prevent hydrolysis and ensure maximum solubility.

  • Dissolution:

    • Cap the vial tightly and vortex for 30-60 seconds.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature.

    • Causality: Sonication uses ultrasonic waves to break down aggregates and enhance dissolution without the need for heating, which could potentially degrade the compound.

  • Final Concentration Calculation:

    • Adjust the final concentration based on the actual mass weighed.

    • Formula: Actual Concentration (mM) = [Actual Mass (mg) / 168.63 g/mol ] / [Volume of Solvent (L)]

Workflow Visualization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC sds 1. Review SDS ppe 2. Don PPE sds->ppe equilibrate 3. Equilibrate Compound ppe->equilibrate calculate 4. Calculate Mass equilibrate->calculate weigh 5. Weigh Compound calculate->weigh add_dmso 6. Add Anhydrous DMSO weigh->add_dmso vortex 7. Vortex add_dmso->vortex sonicate 8. Sonicate (if needed) vortex->sonicate final_calc 9. Calculate Final Concentration sonicate->final_calc aliquot 10. Aliquot final_calc->aliquot store 11. Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of 2,3-dihydro-1H-indol-2-imine hydrochloride stock solution.

Preparation of Aqueous Working Solutions

For many biological applications, a high concentration of DMSO can be cytotoxic. Therefore, the DMSO stock solution must be diluted into an aqueous buffer.

  • Method: Perform serial dilutions of the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.2).

  • Precipitation Check: After each dilution step, visually inspect the solution for any signs of precipitation.

  • Solubility Considerations: Some organic compounds have limited solubility in aqueous solutions. A common practice for compounds that are sparingly soluble in aqueous buffers is to first dissolve them in a water-miscible organic solvent like ethanol and then dilute with the aqueous buffer.[4]

  • Stability in Aqueous Solution: Do not store aqueous working solutions for extended periods. It is recommended to prepare fresh aqueous dilutions for each experiment.[4]

Storage and Stability

  • Stock Solution (in DMSO):

    • Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in amber glass or polypropylene vials.

    • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). For some related compounds, a storage temperature of -20°C is recommended for stability of at least four years.[4]

    • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping the vials. Many amines are sensitive to air and moisture.[2]

  • Solid Compound:

    • Store the solid compound in a tightly sealed container in a dry and well-ventilated area, under an inert atmosphere if possible.[3]

Quality Control

To ensure the integrity of your stock solution, consider the following optional QC steps:

  • Purity Analysis: Before preparation, confirm the purity of the solid compound using techniques like HPLC-MS or NMR.

  • Concentration Verification: The concentration of the final stock solution can be verified using a quantitative method such as qNMR or HPLC with a standard curve.

  • pH Measurement: For aqueous solutions, measure and record the final pH, as it can influence compound stability and activity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of 2,3-dihydro-1H-indol-2-imine hydrochloride stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental starting materials, leading to more reliable and reproducible scientific data.

References

  • Matrix Fine Chemicals. 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE | CAS. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available at: [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The In Situ Generation and Synthetic Utility of 2,3-Dihydro-1H-indol-2-imine Hydrochloride

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2,3-dihydro-1H-indol-2-imine hydrochloride as a pivotal, yet often transient, chemical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2,3-dihydro-1H-indol-2-imine hydrochloride as a pivotal, yet often transient, chemical intermediate. The 2,3-dihydro-1H-indol-2-imine scaffold, a cyclic amidine, is a valuable building block in medicinal chemistry and synthetic route design. However, its inherent reactivity often necessitates in situ generation to achieve high yields and purity in subsequent transformations. These notes detail the structural characteristics, plausible synthetic routes for its in situ formation, and comprehensive protocols for its application in constructing more complex molecular architectures. The causality behind experimental choices and safety considerations are emphasized throughout to ensure reproducible and safe laboratory execution.

Introduction and Structural Analysis

The 2,3-dihydro-1H-indol-2-imine core is an important structural motif found in various biologically active compounds. Its utility stems from the reactive cyclic amidine functionality, which can participate in a wide array of chemical transformations. The hydrochloride salt is the preferred form for handling, as protonation of the imine nitrogen enhances stability and modulates its reactivity.

A key structural feature is the existence of tautomeric forms: the 2-iminoindoline and the 2-aminoindole forms. In the presence of acid, the equilibrium strongly favors the protonated iminium species, which is the most stable and synthetically relevant form.

Caption: Tautomerism and the stable hydrochloride salt form.

Physicochemical Data
PropertyValue
Chemical Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance Predicted to be an off-white to pale yellow solid
Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO).
Stability The hydrochloride salt is more stable than the free base, which is prone to hydrolysis or oligomerization. Should be stored under inert atmosphere.

Synthesis and In Situ Generation Strategies

Direct synthesis and isolation of 2,3-dihydro-1H-indol-2-imine hydrochloride can be challenging due to its reactivity. Therefore, one-pot procedures where the intermediate is generated and consumed in the same reaction vessel are highly preferred. The most reliable precursor for this purpose is the readily available and stable lactam, oxindole (1,3-dihydro-2H-indol-2-one).

Key Synthetic Approach: Activation of Oxindole

The conversion of a lactam (amide) to a cyclic amidine is a cornerstone transformation in heterocyclic chemistry.[1] This typically involves the activation of the carbonyl oxygen, converting it into a better leaving group, followed by nucleophilic attack by an amine source.

A classic and effective method involves the use of phosphorus-containing reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[2][3] These reagents convert the oxindole into a highly reactive imidoyl chloride intermediate. This intermediate is not isolated but is immediately trapped with an amine source (e.g., ammonia or an ammonium salt) to yield the desired iminium hydrochloride.

workflow cluster_generation In Situ Generation cluster_trapping Subsequent Reaction Oxindole Oxindole (Precursor) Intermediate Reactive Intermediate (Imidoyl Chloride) Oxindole->Intermediate Activation Reagent Activating Agent (e.g., PCl₅, POCl₃) Reagent->Intermediate Target 2,3-Dihydro-1H-indol-2-imine Hydrochloride (In Situ) Intermediate->Target Amination Amine Amine Source (e.g., NH₄Cl) Amine->Target Product Final Product Target->Product Trapping Nucleophile Subsequent Nucleophile (R-Nu) Nucleophile->Product

Caption: Workflow for the in situ generation and reaction.

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are based on well-established chemical principles for the conversion of lactams to cyclic amidines and subsequent reactions.[1][4] They are designed as self-validating systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 3.1: In Situ Generation of 2,3-Dihydro-1H-indol-2-imine Hydrochloride from Oxindole

This protocol describes the generation of the title compound for immediate use in a subsequent reaction.

Causality Behind Choices:

  • Reagent: Phosphorus pentachloride (PCl₅) is chosen for its high reactivity in converting the lactam carbonyl to an imidoyl chloride.[3]

  • Solvent: Anhydrous toluene is used as it is non-reactive towards PCl₅ and the intermediate, and it facilitates the removal of byproduct HCl gas.

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between oxindole and PCl₅. The subsequent heating drives the reaction to completion.

  • Amine Source: Ammonium chloride (NH₄Cl) serves as a convenient, solid source of ammonia upon heating in the reaction mixture, minimizing the handling of gaseous ammonia.

Materials:

  • Oxindole

  • Phosphorus pentachloride (PCl₅)

  • Ammonium chloride (NH₄Cl), finely ground

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (to a scrubber), and a nitrogen inlet.

  • Charge the flask with oxindole (1.0 eq) and anhydrous toluene (to make a 0.2 M solution).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Under a positive flow of nitrogen, add phosphorus pentachloride (1.1 eq) portion-wise over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Add finely ground ammonium chloride (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC by taking an aliquot, quenching it with aqueous NaHCO₃, extracting with ethyl acetate, and spotting the organic layer.

  • After completion, cool the reaction mixture to room temperature. The resulting slurry/solution contains the 2,3-dihydro-1H-indol-2-imine hydrochloride and is ready for the next step without isolation.

Protocol 3.2: Case Study - Synthesis of an N-Substituted Derivative

This protocol demonstrates the use of the in situ generated intermediate in a nucleophilic substitution reaction.

Causality Behind Choices:

  • Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the intermediate to its free-base form just enough to allow reaction, without competing as a nucleophile itself.

  • Nucleophile: Benzyl bromide is a representative electrophile for demonstrating the N-alkylation of the amidine.

  • Work-up: The aqueous work-up with sodium bicarbonate removes acidic byproducts and excess reagents, facilitating purification.

Procedure:

  • To the cooled reaction mixture from Protocol 3.1, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

  • Add the desired electrophile, for example, benzyl bromide (1.2 eq), dropwise.

  • Stir the reaction at room temperature for 12-18 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor by TLC or LC-MS for the consumption of the intermediate.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted product.

Safety and Handling

All work should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard CategoryInformation and PrecautionsRelevant Pictograms
Corrosive Phosphorus pentachloride and phosphorus oxychloride (a byproduct) are highly corrosive and react violently with water. Handle with extreme care.[3]GHS05
Irritant Amine hydrochlorides and organic solvents can cause skin and respiratory irritation. Avoid inhalation of dusts and vapors.GHS07
Reactivity The reaction is exothermic and produces HCl gas. Ensure adequate cooling and proper ventilation/scrubbing for the off-gas.

Storage: 2,3-dihydro-1H-indol-2-imine hydrochloride, if ever isolated, should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place away from moisture.

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Quench reactive reagents like PCl₅ carefully before disposal.

Conclusion

2,3-Dihydro-1H-indol-2-imine hydrochloride is a highly versatile reactive intermediate. While its isolation can be difficult, its effective use through well-designed in situ generation protocols provides a powerful and efficient pathway to a variety of complex indole-containing molecules. The key to success lies in the controlled formation from stable precursors like oxindole and the immediate trapping with a desired reaction partner. The protocols and guidelines presented here offer a robust framework for leveraging the synthetic potential of this valuable chemical building block.

References

  • Jo, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules. Available at: [Link]

  • Guillon, J., et al. (2007). Microwave-assisted cyclic amidine synthesis using TiCl4. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc. Available at: [Link]

  • Jo, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. PMC. Available at: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • Youn, S. W., et al. (2016). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. Available at: [Link]

  • Wang, H., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link]

  • Youn, S. W., et al. (2016). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. RSC Publishing. Available at: [Link]

  • Kost, A. N., et al. (1978). Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles. ElectronicsAndBooks. Available at: [Link]

  • Wang, H., et al. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Publications. Available at: [Link]

  • Wang, D., et al. (2017). Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Paramonov, P., et al. (2022). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction... Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, X., et al. (2014). Preparation of 3-Diazoindolin-2-imines via Cascade Reaction... Organic Letters. Available at: [Link]

  • Cui, D., et al. (2016). Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines... Dalton Transactions. Available at: [Link]

  • Capocasa, G., et al. (2021). In situ generation of imine-based complexes... ResearchGate. Available at: [Link]

  • Li, J-P., et al. (2022). Indoles Oxidative Ring-Opening/Cyclization Cascade... The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, S., et al. (2019). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (n.d.). Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Shaughnessy, E. A., et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Toxicological Sciences. Available at: [Link]

  • Rozinov, V.G., et al. (1986). Phosphorus-containing enamines. IV. Reactions of...1-vinylpyrroles with phosphorus pentachloride. OSTI.GOV. Available at: [Link]

  • CN101417985B - Method for synthesizing 2-amino thizaoline. Google Patents.
  • Slupska, A., et al. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Molecules. Available at: [Link]

  • ChemGulf. (2025). What are the products of reactions between amines and amides with phosphorus - containing compounds?. ChemGulf Blog. Available at: [Link]

  • Fazylova, R. R., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. PMC. Available at: [Link]

  • Reddy, K. S., et al. (2006). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Phosphorus pentachloride. chemeurope.com. Available at: [Link]

  • Paramonov, P., et al. (2022). In situ generation of imines by Staudinger/aza-Wittig tandem... ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Catalytic Functionalization of 2,3-Dihydro-1H-indol-2-imine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2,3-Dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) Applications: Asymmetric Annulation, Peptidomimetic Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2,3-Dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8) Applications: Asymmetric Annulation, Peptidomimetic Amide Coupling, Heterocyclic Scaffold Synthesis

Executive Summary & Mechanistic Overview

2,3-Dihydro-1H-indol-2-imine hydrochloride is a highly versatile, privileged building block in modern synthetic and medicinal chemistry. Its utility stems from its ability to act as an ambident nucleophile, driven by a dynamic tautomeric equilibrium between the 2-iminoindoline and 2-aminoindole forms. Because the compound is supplied as a stable hydrochloride salt, all catalytic applications require an in situ neutralization strategy to liberate the active free base.

Depending on the catalytic environment, this scaffold can be directed toward distinct reaction pathways:

  • C-Nucleophilicity (C3 Position): Exploited in transition-metal and organocatalytic annulations to build complex polycyclic frameworks (e.g., tetrahydro-α-carbolinones)[1].

  • N-Nucleophilicity (Exocyclic Nitrogen): Utilized in challenging cross-couplings and sterically hindered amide bond formations, critical for synthesizing active pharmaceutical ingredients such as Aryl Hydrocarbon Receptor (AHR) agonists[2].

Reactivity Indoline 2-Iminoindoline (Exocyclic Imine) Indole 2-Aminoindole (Endocyclic Double Bond) Indoline->Indole Tautomerization N_Nuc Exocyclic N-Nucleophile (Lactamization/Amidation) Indoline->N_Nuc Primary Reactivity C3_Nuc C3 C-Nucleophile (Michael Addition) Indole->C3_Nuc Primary Reactivity Product1 AHR Agonists (Amide Coupling) N_Nuc->Product1 Product2 Tetrahydro-α-carbolinones ([3+3] Annulation) N_Nuc->Product2 Ring Closure C3_Nuc->Product2

Figure 1: Tautomeric equilibrium and dual reactivity pathways of 2-iminoindoline.

Protocol A: Isothiourea-Catalyzed Enantioselective [3+3] Annulation

Causality Behind Experimental Choices

The synthesis of enantiopure tetrahydro-α-carbolinones is achieved via a formal [3+3] annulation between 2,3-dihydro-1H-indol-2-imine and α,β-unsaturated p-nitrophenyl esters[1].

  • Catalyst Selection: The chiral Lewis base HyperBTM (5 mol%) is chosen because it rapidly reacts with the p-nitrophenyl ester to form a rigid, chiral acyl ammonium enolate intermediate.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the indoline hydrochloride salt. Without it, the nucleophilic 2-aminoindole tautomer cannot form, and the catalytic cycle stalls.

  • Solvent: Chloroform (CHCl₃) provides the optimal dielectric constant to stabilize the acyl ammonium intermediate while maintaining high facial selectivity during the C3-attack.

Quantitative Data: Reaction Optimization
EntryCatalyst (5 mol%)SolventBase (1.2 equiv)Yield (%)Enantiomeric Ratio (er)
1HyperBTMCH₂Cl₂DIPEA8595:5
2 HyperBTM CHCl₃ DIPEA 92 98:2
3TetramisoleCHCl₃DIPEA7888:12
4HyperBTMTHFDIPEA6590:10

Table 1: Optimization of conditions for the [3+3] annulation. Bold indicates optimal conditions.

Step-by-Step Methodology

Self-Validating System: The release of bright yellow p-nitrophenoxide serves as an internal visual indicator that the active acyl ammonium species has formed and the reaction is proceeding.

  • Preparation: Flame-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reagent Loading: Add 2,3-dihydro-1H-indol-2-imine hydrochloride (0.20 mmol, 1.0 equiv) and HyperBTM (0.01 mmol, 5 mol%).

  • Solvation & Neutralization: Inject anhydrous CHCl₃ (2.0 mL), followed immediately by DIPEA (0.24 mmol, 1.2 equiv). Stir for 5 minutes at room temperature. The suspension will clarify as the free base is generated.

  • Electrophile Addition: Add the α,β-unsaturated p-nitrophenyl ester (0.24 mmol, 1.2 equiv) in one portion. The solution will rapidly turn yellow.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Validate completion via TLC (Hexane/EtOAc 7:3); the fluorescent indoline starting material spot should disappear.

  • Quench & Purification: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (SiO₂, gradient elution from 10% to 30% EtOAc in hexanes) to isolate the pure tetrahydro-α-carbolinone.

CatalyticCycle Cat HyperBTM Catalyst (Lewis Base) Enolate Acyl Ammonium Enolate (Chiral Electrophile) Cat->Enolate + Ester (Activation) Ester α,β-Unsaturated p-Nitrophenyl Ester Ester->Enolate Adduct Michael Adduct Intermediate Enolate->Adduct + Substrate (C3-Attack) Substrate 2-Aminoindole Tautomer (Nucleophile) Substrate->Adduct Adduct->Cat Catalyst Regeneration Product Tetrahydro-α-carbolinone + p-Nitrophenol Adduct->Product Lactamization (N-Attack)

Figure 2: Catalytic cycle of HyperBTM-catalyzed [3+3] annulation.

Protocol B: High-Yield Amidation for AHR Agonist Synthesis

Causality Behind Experimental Choices

Coupling 2,3-dihydro-1H-indol-2-imine hydrochloride to sterically hindered carboxylic acids (e.g., cyclopenta[b]pyridine derivatives) is notoriously difficult with standard carbodiimides (EDC/HOBt). To overcome this, the TCFH / NMI (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) system is employed[2].

  • Dual-Role of NMI: NMI acts as the stoichiometric base to neutralize the indoline hydrochloride salt and as a nucleophilic catalyst that reacts with TCFH to form a highly reactive N-acylimidazolium intermediate.

  • Solvent: Acetonitrile (ACN) is utilized because it solubilizes the polar hexafluorophosphate salts and accelerates the formation of the reactive intermediate.

Quantitative Data: Coupling Reagent Comparison
EntryCoupling ReagentAdditive / BaseSolventYield (%)
1HATU (1.2 eq)DIPEA (3.0 eq)DMF45
2EDC·HCl (1.5 eq)HOBt (1.5 eq)CH₂Cl₂30
3 TCFH (1.2 eq) NMI (4.5 eq) ACN 88

Table 2: Reagent comparison for hindered AHR agonist coupling. Bold indicates optimal conditions.

Step-by-Step Methodology

Self-Validating System: The high water solubility of NMI, TCFH byproducts (tetramethylurea), and unreacted indoline hydrochloride ensures that a simple aqueous wash yields highly pure crude material, validating the workup efficiency.

  • Preparation: In a 20 mL scintillation vial, add the sterically hindered carboxylic acid (0.434 mmol, 1.0 equiv) and 2,3-dihydro-1H-indol-2-imine hydrochloride (0.676 mmol, 1.5 equiv).

  • Solvation: Suspend the solids in anhydrous ACN (4.0 mL).

  • Catalyst/Base Addition: Inject NMI (2.0 mmol, ~4.6 equiv). The mixture will become a homogeneous solution as the hydrochloride salt is neutralized.

  • Activation: Add TCFH (0.524 mmol, 1.2 equiv) in one single portion. Cap the vial and stir vigorously at 20 °C for 16 hours.

  • Reaction Monitoring: Analyze via LC-MS. The mass of the desired AHR agonist should dominate the chromatogram, with complete consumption of the starting acid.

  • Workup: Evaporate the ACN under reduced pressure. Redissolve the resulting residue in Ethyl Acetate (30 mL).

  • Washing: Wash the organic layer with 1N aqueous HCl (15 mL) to remove excess NMI and unreacted indoline, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the target amide.

References

  • US Patent 12037322B2 - AHR Agonists. Google Patents.

  • Liu, H.; Slawin, A. M. Z.; Smith, A. D. - Isothiourea-Catalyzed Enantioselective Synthesis of Tetrahydro-α-carbolinones. Organic Letters 2020, 22 (4), 1301-1305.

Sources

Application

Application Notes and Protocols: 2,3-Dihydro-1H-indol-2-imine Hydrochloride in Heterocyclic Compound Synthesis

Introduction: Unlocking the Potential of a Versatile Indole Precursor In the landscape of medicinal chemistry and drug development, the indole nucleus and its fused heterocyclic derivatives represent a cornerstone of pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Indole Precursor

In the landscape of medicinal chemistry and drug development, the indole nucleus and its fused heterocyclic derivatives represent a cornerstone of pharmacologically active compounds. Within this domain, 2,3-dihydro-1H-indol-2-imine hydrochloride, also known as 2-iminoindoline hydrochloride, has emerged as a highly valuable and versatile building block. Its inherent reactivity, stemming from the cyclic iminium ion character, provides a direct and efficient entry point to a diverse array of complex nitrogen-containing polyheterocycles, including tryptamines, β-carbolines, and indoloquinolines.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,3-dihydro-1H-indol-2-imine hydrochloride in the synthesis of medicinally relevant heterocyclic compounds. We will delve into its chemical properties, provide detailed, field-proven protocols for key transformations, and explore the mechanistic underpinnings of its reactivity.

Physicochemical Properties and Handling

2,3-Dihydro-1H-indol-2-imine hydrochloride is a crystalline solid that is typically soluble in polar protic solvents. The hydrochloride salt form enhances its stability and shelf-life compared to the free base, which can be prone to hydrolysis. As with many amine hydrochlorides, it is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.

PropertyValueSource
Molecular FormulaC8H9ClN2PubChem
Molecular Weight168.63 g/mol PubChem
AppearanceWhite to off-white crystalline solidTypical for similar compounds
SolubilitySoluble in water, methanol, ethanolInferred from hydrochloride salt nature

Safety Precautions: Standard laboratory safety protocols should be followed when handling 2,3-dihydro-1H-indol-2-imine hydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthetic Applications and Protocols

The strategic value of 2,3-dihydro-1H-indol-2-imine hydrochloride lies in its ability to act as a reactive intermediate for the construction of fused heterocyclic systems. Below, we detail protocols for the synthesis of key heterocyclic scaffolds.

Protocol 1: Synthesis of Dihydro-6H-indolo[2,3-b]quinoline Derivatives

This protocol is adapted from a demonstrated copper-catalyzed synthesis utilizing substituted 2-iminoindoline hydrochlorides.[2] This transformation showcases the utility of the 2-iminoindoline core in constructing complex, fused aromatic systems.

Reaction Scheme:

G cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Product 2_iminoindoline 2,3-Dihydro-1H-indol-2-imine hydrochloride reaction_mixture 2_iminoindoline->reaction_mixture + bromoiodobenzene 1-(Bromomethyl)-2-iodobenzene bromoiodobenzene->reaction_mixture + catalyst CuI (Copper(I) Iodide) catalyst->reaction_mixture + base NaOtBu (Sodium tert-butoxide) base->reaction_mixture + solvent DMSO (Dimethyl sulfoxide) solvent->reaction_mixture in temperature Elevated Temperature product Dihydro-6H-indolo[2,3-b]quinoline reaction_mixture->product Heat

Workflow for Dihydro-6H-indolo[2,3-b]quinoline Synthesis

Materials:

  • 2,3-Dihydro-1H-indol-2-imine hydrochloride

  • 1-(Bromomethyl)-2-iodobenzene

  • Copper(I) iodide (CuI)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-indol-2-imine hydrochloride (1.0 mmol), 1-(bromomethyl)-2-iodobenzene (1.1 mmol), and Copper(I) iodide (10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous DMSO (5 mL) followed by the portion-wise addition of sodium tert-butoxide (2.5 mmol). The use of a strong base like NaOtBu is crucial for the in-situ formation of a superbase with DMSO, which facilitates the key C-C bond cleavage step.[2]

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dihydro-6H-indolo[2,3-b]quinoline.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: This catalyst is essential for the intramolecular cyclization process.

  • Sodium tert-butoxide in DMSO: This combination generates a superbasic medium, which has been shown to be critical for promoting the necessary carbon-carbon single bond cleavage that drives the formation of the indoloquinoline product.[2]

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is important to prevent the quenching of the strong base and potential side reactions.

Protocol 2: Prospective Synthesis of β-Carbolines via a Pictet-Spengler Type Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, proceeding through the condensation of a β-arylethylamine with a carbonyl compound to form an iminium ion, which then undergoes cyclization.[3][4] Given that 2,3-dihydro-1H-indol-2-imine hydrochloride already possesses the key iminium-like functionality, it represents a promising starting material for a direct Pictet-Spengler type cyclization.

Proposed Mechanistic Pathway:

G cluster_0 Step 1: Imine-Enamine Tautomerization cluster_1 Step 2: Condensation & Iminium Ion Formation cluster_2 Step 3: Pictet-Spengler Cyclization imine 2-Iminoindoline enamine 2-Aminoindole (Enamine Tautomer) imine->enamine Tautomerization imine_formation Intermediate enamine->imine_formation + Aldehyde (R-CHO) - H2O iminium_ion Iminium Ion imine_formation->iminium_ion Protonation (H+) spiro Spirocyclic Intermediate iminium_ion->spiro Intramolecular Electrophilic Attack thbc Tetrahydro-β-carboline spiro->thbc Rearomatization G start 2,3-Dihydro-1H-indol-2-imine hydrochloride reduction Reduction (e.g., NaBH4, LiAlH4) start->reduction intermediate 2-Aminoindoline reduction->intermediate ring_opening Ring Opening/ Rearrangement intermediate->ring_opening product Tryptamine Derivatives ring_opening->product

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 2,3-dihydro-1H-indol-2-imine hydrochloride

This guide provides in-depth troubleshooting for solubility issues encountered with 2,3-dihydro-1H-indol-2-imine hydrochloride. As a hydrochloride salt of a basic imine, its solubility is governed by a delicate interplay...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for solubility issues encountered with 2,3-dihydro-1H-indol-2-imine hydrochloride. As a hydrochloride salt of a basic imine, its solubility is governed by a delicate interplay of pH, solvent choice, and the compound's intrinsic chemical stability. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-dihydro-1H-indol-2-imine hydrochloride not dissolving in aqueous buffers like PBS?

A1: This is a common issue stemming from the compound's chemical nature. As a hydrochloride salt of a weak base, its solubility is highly pH-dependent.[1][2][3] In neutral or slightly alkaline buffers (like PBS, typically pH 7.4), the hydrochloride salt can disproportionate, converting to its less soluble free base form, which then precipitates out of solution.[4] The imine functional group is also susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to degradation and apparent solubility problems.[5][6][7]

Q2: What is the best starting solvent for this compound?

A2: For direct dissolution, polar protic solvents are generally the best starting point for hydrochloride salts due to their ability to solvate both the protonated amine and the chloride counter-ion.[8] We recommend starting with:

  • High Polarity Solvents: Deionized water (acidified), Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can also be effective, but compatibility with downstream assays must be considered.[9]

Q3: Can I heat the mixture to improve solubility?

A3: Gentle warming can increase the rate of dissolution and solubility.[8] However, excessive or prolonged heating should be avoided. Imines can be thermally labile, and heating can accelerate degradation, particularly hydrolysis.[10][11] It is crucial to monitor the compound's stability if heating is employed. A good starting point is a temperature range of 30-40°C.

Q4: My compound dissolves initially but then crashes out of solution. What is happening?

A4: This phenomenon, known as precipitation or "crashing out," often occurs when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. It can be due to several factors:

  • Supersaturation: The initial dissolved state may be a temporary, supersaturated solution that is not thermodynamically stable.[2]

  • pH Shift: Dilution into a buffer can raise the pH, causing the conversion of the soluble hydrochloride salt to the insoluble free base.[1][4]

  • Common-Ion Effect: In buffers containing chloride ions, the solubility of the hydrochloride salt can be further decreased.[1][2]

Q5: How does the purity of my compound affect its solubility?

A5: Purity is critical. The presence of insoluble impurities can act as nucleation sites, promoting the precipitation of your target compound even when it is below its saturation point. Furthermore, impurities may alter the solution's properties (e.g., pH), indirectly affecting solubility. Always ensure you are using a well-characterized, high-purity batch of the compound.

Core Troubleshooting Workflow

When encountering solubility issues, a systematic approach is key. The following workflow is designed to diagnose and resolve the most common problems.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Advanced Strategies cluster_3 Outcome A Start: Undissolved Compound B Action: Select Appropriate Solvent (e.g., Acidified Water, MeOH, DMSO) A->B C Check: Visual Dissolution B->C D Is it fully dissolved? C->D E Action: Gentle Warming (30-40°C) & Sonication D->E No Q Success: Soluble Stock Solution D->Q Yes F Check: Visual Dissolution E->F G Is it fully dissolved? F->G H Action: Adjust pH (Lower pH with dilute HCl) G->H No G->Q Yes I Check: Visual Dissolution H->I J Is it fully dissolved? I->J K Action: Consider Co-solvent System (e.g., Water/EtOH) J->K No J->Q Yes L Check: Visual Dissolution K->L M Is it fully dissolved? L->M N Action: Convert to Free Base (for non-aqueous systems) M->N No O Action: Perform Solubility Study (Determine Thermodynamic Solubility) M->O P Action: Verify Compound Integrity (LC-MS, NMR for degradation) M->P M->Q Yes R Further Investigation Required N->R O->R P->R G cluster_0 Step 1: Suspension cluster_1 Step 2: Neutralization cluster_2 Step 3: Phase Separation cluster_3 Step 4: Final Product A Suspend HCl Salt in Organic Solvent (e.g., DCM, EtOAc) B Add Mild Base (e.g., NaHCO₃(aq), TEA) A->B Stir Vigorously C Separate Organic Layer (Contains Soluble Free Base) B->C Transfer to Separatory Funnel D Aqueous Layer (Contains Salt Byproduct) E Dry & Evaporate Organic Layer C->E F Isolated Free Base (Ready for use) E->F

Sources

Optimization

Technical Support Center: Optimizing 2,3-Dihydro-1H-indol-2-imine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride). This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals scaling up or troubleshooting the acid-catalyzed cyclization of 2-(2-aminophenyl)acetonitrile.

By understanding the thermodynamic vulnerabilities of the imine intermediate, you can engineer a self-validating synthetic protocol that prevents yield-killing side reactions.

Quantitative Data: Impact of Reaction Conditions on Yield

The cyclization of 2-(2-aminophenyl)acetonitrile is highly sensitive to moisture and temperature. The table below summarizes how different parameters dictate the equilibrium between the desired hydrochloride salt and the thermodynamically stable oxindole byproduct.

Reaction ConditionSolvent SystemHCl SourceTemp (°C)Time (h)Isolated Yield (%)Major Impurity
Aqueous/Standard EtOH (95%)Aq. HCl (37%)2512< 15%Oxindole (>70%)
Elevated Temp Abs. EtOHDry HCl gas60445%Dimers / Tars
Optimized (Cold) Anhydrous Et₂ODry HCl gas0 to 2516> 85% Trace SM

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield so low, and why do I see a strong carbonyl peak (~1700 cm⁻¹) in the IR spectrum of my crude product?

A1: You are experiencing acid-catalyzed hydrolysis of the imine. The protonated 2-iminoindoline intermediate features a highly electrophilic C2 carbon. If there is any moisture present in your solvent, or if you use aqueous workup conditions, water acts as a nucleophile. This drives an irreversible hydrolysis reaction, releasing ammonia and yielding 2-oxindole (indolin-2-one)[1]. Because oxindole is thermodynamically more stable than the imine, even trace water can ruin your yield. Solution: You must transition to a strictly anhydrous Schlenk-line setup, using dry HCl gas rather than aqueous hydrochloric acid.

Q2: The reaction stalls with unreacted 2-(2-aminophenyl)acetonitrile. How can I drive it to completion without heating?

A2: The issue lies in the activation-nucleophilicity balance. To initiate cyclization, the nitrile carbon must be activated (protonated) by the acid. However, if the acid concentration is too high or the temperature drops too low, the aniline amino group also becomes fully protonated (ammonium), destroying its nucleophilicity and stalling the intramolecular attack. Heating the reaction forces the cyclization but promotes intermolecular dimerization (polymerization). Solution: Bubble dry HCl gas at 0 °C to saturate the solution and activate the nitrile, then remove the gas source and allow the reaction to slowly warm to room temperature (25 °C). This provides the exact thermal energy required for the free-base equilibrium of the amine to attack the activated nitrile.

Q3: How do I properly isolate the hydrochloride salt without degrading it?

A3: Avoid free-basing and aqueous extractions. The 2-iminoindoline free base is prone to tautomerization to 2-aminoindole, which is highly air-sensitive and unstable [2]. Solution: Isolate the product directly as the hydrochloride salt. By conducting the reaction in a non-polar anhydrous solvent mixture (like diethyl ether with a minimal amount of absolute ethanol), the highly polar 2-iminoindoline hydrochloride will spontaneously precipitate as it forms. You can then isolate it via vacuum filtration under an inert argon atmosphere.

Mechanistic & Workflow Visualizations

Mechanism SM 2-(2-aminophenyl) acetonitrile Protonated Protonated Nitrile (Activated) SM->Protonated + Anhydrous HCl (Activation) Cyclized 2-Iminoindoline HCl (Target Product) Protonated->Cyclized Intramolecular Cyclization Oxindole Oxindole (Hydrolysis Byproduct) Cyclized->Oxindole + H2O (Moisture) Acidic Hydrolysis

Figure 1: Acid-catalyzed cyclization mechanism and the competing hydrolysis pathway to oxindole.

Workflow Prep 1. Dissolve SM in Anhydrous Et2O Cool 2. Cool to 0 °C under Argon Prep->Cool Gas 3. Bubble Dry HCl Gas (Strictly Anhydrous) Cool->Gas Stir 4. Stir at RT for 12-16 h Gas->Stir Filter 5. Filter Precipitate under Schlenk Conditions Stir->Filter Wash 6. Wash with Cold Anhydrous Et2O Filter->Wash

Figure 2: Optimized anhydrous workflow for the synthesis and isolation of the hydrochloride salt.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating loop. By utilizing in-process analytical checkpoints, you verify the mechanistic integrity of the reaction before proceeding to the next step, ensuring the prevention of oxindole formation [3].

Step 1: Anhydrous Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with anhydrous CaCl₂).

  • Flush the system with high-purity Argon for 15 minutes.

  • Dissolve 10.0 mmol of 2-(2-aminophenyl)acetonitrile in 50 mL of anhydrous diethyl ether (Et₂O) and 5 mL of absolute ethanol. Causality: The trace ethanol acts as a proton shuttle to facilitate the activation of the nitrile, while the bulk ether ensures the final salt precipitates out of solution, protecting it from further side reactions.

Step 2: Nitrile Activation

  • Submerge the flask in an ice-water bath (0 °C).

  • Slowly bubble dry HCl gas (generated via the dropwise addition of concentrated H₂SO₄ onto NaCl, passed through a concentrated H₂SO₄ drying trap) into the solution for 30 minutes. Validation Checkpoint 1: The solution should turn cloudy as the initial aniline hydrochloride salt forms. Withdraw a 0.1 mL aliquot, evaporate under N₂, and run a quick IR scan. The nitrile stretch (~2250 cm⁻¹) should still be visible, confirming the nitrile is not yet consumed.

Step 3: Intramolecular Cyclization

  • Remove the gas inlet and seal the flask under an Argon balloon.

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature (25 °C) for 12–16 hours. Causality: Warming to room temperature provides the kinetic energy required for the amine to attack the protonated nitrile. As the 2-iminoindoline HCl forms, it will precipitate as a dense white/off-white solid. Validation Checkpoint 2: Take a small aliquot of the solid, dissolve in dry DMSO-d6, and perform ¹H-NMR. The disappearance of the singlet methylene peak of the starting material (~3.7 ppm) and the appearance of the indoline methylene peak (~4.1 ppm) validates successful cyclization.

Step 4: Anhydrous Isolation

  • Transfer the flask to a Schlenk line or a glovebox.

  • Filter the precipitate using a dried fritted glass funnel under Argon pressure. Do not expose the wet cake to ambient laboratory air, as it is highly hygroscopic and will instantly begin hydrolyzing.

  • Wash the filter cake with cold, anhydrous Et₂O (3 × 15 mL) to remove any unreacted starting material and trace ethanol.

  • Dry the solid in a vacuum oven at 40 °C for 4 hours to yield pure 2,3-dihydro-1H-indol-2-imine hydrochloride.

References

  • Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2008). A New Route to Indolines by the Cu-Catalyzed Cyclization Reaction of 2-Ethynylanilines with Sulfonyl Azides. Organic Letters, 10(10), 2063–2066.[Link]

  • Tsukano, C., & Takemoto, Y. (2014). Synthetic Approaches to Spiro-oxindoles and Iminoindolines Based on Formation of C2–C3 Bond. Kyoto University / Semantic Scholar.[Link]

  • Hao, H. D., & Garg, N. K. (2011). Total Synthesis of (±)-Trigonoliimine C via Oxidative Rearrangement of an Unsymmetrical Bis-Tryptamine. Journal of the American Chemical Society, 133(23), 8877–8879.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,3-Dihydro-1H-indol-2-imine Hydrochloride

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the reaction temperature for this specific synthesis. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,3-dihydro-1H-indol-2-imine hydrochloride, and at what temperature should I start?

The synthesis of 2,3-dihydro-1H-indol-2-imine hydrochloride, also known as 2-iminoindoline hydrochloride, typically involves the cyclization of a suitable precursor, often derived from 2-aminobenzonitrile or related compounds. While a universally optimized temperature is not established, a common starting point for similar indole syntheses is in the range of 50-80°C.[1][2][3] For instance, the synthesis of related dihydroindoles has been reported at temperatures between 50-70°C for a reduction step and at 70°C for a deprotection and cyclization step.[1][2] A prudent approach is to initiate small-scale trial reactions at a moderate temperature, for example, 60°C, and monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Q2: How does reaction temperature influence the yield and purity of 2,3-dihydro-1H-indol-2-imine hydrochloride?

Reaction temperature is a critical parameter that directly impacts both the rate of reaction and the formation of byproducts.

  • Low Temperatures (e.g., < 40°C): At lower temperatures, the reaction rate may be impractically slow, leading to incomplete conversion of starting materials even after extended reaction times. This will naturally result in a lower yield of the desired product.

  • Optimal Temperatures (e.g., 50-80°C): Within an optimal temperature range, the rate of the desired cyclization reaction is maximized while minimizing the rates of side reactions. This leads to a higher yield of 2,3-dihydro-1H-indol-2-imine hydrochloride with better purity.

  • High Temperatures (e.g., > 90°C): Excessively high temperatures can accelerate undesirable side reactions, such as decomposition of the starting material or the product, or the formation of polymeric materials.[5] For instance, in some indole syntheses, high temperatures can lead to side-product formation.[8] This will decrease the overall yield and complicate the purification process. Some related 2-aminoindole syntheses have been performed at temperatures as high as 100°C, but this is highly dependent on the specific substrates and reaction conditions.[9]

The following table provides a hypothetical representation of the effect of temperature on reaction outcomes:

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
40243590Incomplete conversion of starting material.
60127595Good balance of reaction rate and purity.
8068592Faster reaction, slight increase in impurities.
10047080Significant increase in colored impurities and byproducts.

Troubleshooting Guide: Optimizing Reaction Temperature

Issue 1: Low or No Product Yield

Possible Cause: The reaction temperature may be too low, resulting in a slow or stalled reaction.

Troubleshooting Protocol:

  • Initial Assessment:

    • Confirm the identity and purity of your starting materials and reagents using appropriate analytical methods (e.g., NMR, MS).[4]

    • Ensure all reagents were added in the correct stoichiometry.

  • Systematic Temperature Increase:

    • Set up a series of small-scale parallel reactions.

    • Incrementally increase the reaction temperature in 10°C intervals (e.g., 50°C, 60°C, 70°C, 80°C).

    • Monitor each reaction at regular time points (e.g., every 2 hours) using TLC to observe the consumption of starting material and the formation of the product.

    • Identify the temperature at which a reasonable reaction rate is achieved without significant byproduct formation.

  • Extended Reaction Time:

    • At a promising temperature, run the reaction for a longer duration (e.g., 12-24 hours) to determine if the reaction goes to completion.

Workflow for Addressing Low Yield:

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities

Possible Cause: The reaction temperature is likely too high, leading to decomposition or side reactions.

Troubleshooting Protocol:

  • Characterize Impurities:

    • If possible, isolate and characterize the major impurities using techniques like LC-MS or NMR to understand the side reactions occurring.

  • Systematic Temperature Decrease:

    • Begin with the temperature at which the impurities were observed.

    • Set up a series of small-scale reactions, decreasing the temperature in 10°C increments.

    • Monitor the reactions for both product formation and the reduction of impurities. The goal is to find a temperature that provides an acceptable reaction rate with a minimal amount of side products.

  • Consider a Two-Temperature Profile:

    • Some reactions benefit from an initial lower temperature to allow for the clean formation of an intermediate, followed by an increase in temperature to drive the reaction to completion.

    • For example, stir the reaction at 40-50°C for 2-4 hours, then increase the temperature to 60-70°C for the remainder of the reaction.

Decision Tree for Purity Optimization:

PurityOptimization Impurity Significant Impurities Detected HighTemp Is Reaction Temperature > 80°C? Impurity->HighTemp DecreaseTemp Decrease Temperature in 10°C Increments HighTemp->DecreaseTemp Yes TwoTemp Consider Two-Temperature Profile HighTemp->TwoTemp No MonitorPurity Monitor Purity by HPLC DecreaseTemp->MonitorPurity Acceptable Purity Acceptable? MonitorPurity->Acceptable Acceptable->DecreaseTemp No Done Optimization Complete Acceptable->Done Yes TwoTemp->MonitorPurity

Caption: Decision tree for optimizing reaction purity.

Issue 3: Reaction is Too Fast or Exothermic

Possible Cause: The initial reaction temperature is too high, leading to an uncontrolled exotherm and potential safety hazards, as well as increased impurity formation.

Troubleshooting Protocol:

  • Controlled Addition:

    • Instead of adding all reagents at once, consider the controlled addition of one of the key reagents via a syringe pump over a period of time. This can help to manage any exotherm.

  • Lower Initial Temperature:

    • Begin the reaction at a lower temperature (e.g., 0-10°C) and allow the reagents to mix before gradually warming to the desired reaction temperature. This is particularly important if the initial mixing of reagents is exothermic.

  • Solvent Choice:

    • Ensure the chosen solvent has a boiling point well above the intended reaction temperature to prevent pressure buildup.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC. (n.d.).
  • One‐pot synthesis of 2‐aminoindole derivatives. - ResearchGate. (n.d.).
  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.).
  • SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. (n.d.).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5).
  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing). (n.d.).
  • Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles - ElectronicsAndBooks. (n.d.).
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem. (n.d.).
  • (PDF) Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation - ResearchGate. (2024, April 5).
  • WO2001002355A2 - Indole synthesis - Google Patents. (n.d.).
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. (n.d.).
  • Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide - Benchchem. (n.d.).
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.).
  • CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.).
  • (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - MDPI. (2021, December 24).
  • Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones - PubMed. (2019, April 8).
  • A Comparative Guide to the Validation of Analytical Methods for 2-Nitroimino-2-imidazoline Assay - Benchchem. (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.).
  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles - UNICAM. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline - Benchchem. (n.d.).
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC. (n.d.).
  • Preparation of 3-Diazoindolin-2-imines via Cascade Reaction between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles | Organic Letters - ACS Publications. (n.d.).
  • Technical Support Center: Enhancing 2-Aminoquinoline Synthesis - Benchchem. (n.d.).
  • Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles - PMC. (n.d.).
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.).
  • Optimization of reaction conditions for indolin-2-one synthesis - Benchchem. (n.d.).
  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS - University of Illinois. (n.d.).
  • Expression and purification of recombinant human indoleamine 2, 3-dioxygenase - PubMed. (n.d.).
  • WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds - Google Patents. (n.d.).
  • Stability and compatibility of minocycline hydrochloride and rifampin in intravenous solutions at various temperatures - PubMed. (1993, April).

Sources

Optimization

purification and extraction methods for 2,3-dihydro-1H-indol-2-imine hydrochloride

Welcome to the Technical Support Center for the extraction, purification, and handling of 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride or 2-aminoindole hydrochloride). This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction, purification, and handling of 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride or 2-aminoindole hydrochloride). This guide is engineered for research scientists and drug development professionals, providing mechanistically grounded protocols, troubleshooting frameworks, and self-validating workflows.

Chemical Behavior & Stability Profiling

The isolation and handling of 2,3-dihydro-1H-indol-2-imine hydrochloride require a deep understanding of its tautomeric and hydrolytic sensitivities. In its protonated salt form, the molecule is locked predominantly in the 2-iminoindoline state, which is chemically stable. However, upon neutralization to the free base, it exists in equilibrium with its aromatic tautomer, 2-aminoindole.

Mechanistically, the free imine is highly susceptible to nucleophilic attack. Exposure to strong aqueous bases (e.g., NaOH, KOH) or prolonged heating leads to irreversible[1]. Furthermore, in the presence of water, the imine carbon can undergo rapid hydrolysis to yield the corresponding oxindole. Therefore, all extraction and purification methodologies must strictly control pH, temperature, and water exposure.

Tautomerization A 2-Aminoindole (Aromatic Tautomer) B 2-Iminoindoline HCl (Protonated Salt) C 2-Iminoindoline (Free Base) B->C Mild Base (pH 8-9) C->A Solvent-dependent Tautomerization C->B Anhydrous HCl D Oxindole (Hydrolysis Product) C->D H2O / Heat E Ring-Opened Product (Basic Degradation) C->E Strong Base (pH >10)

Fig 1. Tautomerization and degradation pathways of 2-iminoindoline.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade into a dark mixture when I try to neutralize the hydrochloride salt? A: 2,3-dihydro-1H-indol-2-imine is highly susceptible to nucleophilic attack and ring-opening under strong basic conditions[1]. Using strong bases like NaOH causes rapid degradation. Always use a mild base like sodium bicarbonate (NaHCO₃) and maintain the temperature between 0–5 °C to suppress hydrolysis to the oxindole.

Q: Can I purify the hydrochloride salt using standard silica gel chromatography? A: While some heavily functionalized indoline derivatives can be purified via[2], the highly polar nature of the underivatized hydrochloride salt often leads to irreversible binding or streaking. Reverse-phase HPLC (using a volatile buffer like ammonium formate) or direct recrystallization is strongly recommended.

Q: How do I select the right solvent for liquid-liquid extraction of the free base? A: The free base is moderately polar. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are optimal. Avoid using alcohols during extraction, as they can participate in nucleophilic addition to the imine under certain conditions.

Validated Extraction & Purification Protocols

The following protocol leverages a "free-base-and-catch" methodology.

  • Causality: Mild basification safely generates the free base without triggering ring-opening[1]. Immediate extraction into a cold organic solvent removes the product from the hydrolytic aqueous environment.

  • Self-Validation: The system self-validates through the immediate precipitation of a crystalline solid upon the addition of anhydrous HCl; a failure to precipitate indicates residual water or incomplete extraction.

Extraction Step1 1. Aqueous Dissolution Crude HCl Salt in H2O Step2 2. Mild Basification Add NaHCO3 to pH 8.0-8.5 at 0-5 °C Step1->Step2 Cool to prevent hydrolysis Step3 3. Organic Extraction Extract with pre-cooled EtOAc Step2->Step3 Extract immediately Step4 4. Drying Anhydrous Na2SO4 Step3->Step4 Remove aqueous traces Step5 5. Salt Precipitation Add Anhydrous HCl in Dioxane Step4->Step5 Maintain anhydrous state Step6 6. Isolation Filter & Vacuum Dry Step5->Step6 N2 atmosphere

Fig 2. Self-validating extraction and purification workflow for 2-iminoindoline HCl.

Step-by-Step Methodology: Liquid-Liquid Extraction & Salt Re-precipitation
  • Dissolution: Dissolve the crude 2,3-dihydro-1H-indol-2-imine hydrochloride in a minimal volume of deionized water.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Mild Basification: Dropwise, add saturated aqueous NaHCO₃ until the pH stabilizes strictly between 8.0 and 8.5. Do not exceed pH 9.0.

  • Extraction: Immediately extract the aqueous layer with pre-cooled EtOAc (3 x 50 mL per gram of starting material).

  • Drying: Combine the organic layers, wash with cold brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Precipitation: Under a nitrogen atmosphere, add 1.2 equivalents of anhydrous HCl (4M in dioxane or 2M in diethyl ether) dropwise to the organic filtrate at 0 °C. A white to off-white crystalline solid should immediately precipitate.

  • Isolation: Filter the solid rapidly through a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Analytical Validation & Troubleshooting

The structural integrity of the purified salt must be validated spectroscopically. The presence of the protonated imine is confirmed by a broad ¹H NMR signal at ~8.55 ppm in TFA-d and characteristic IR/UV bands.

Table 1: Quantitative Analytical Data for 2-Iminoindoline HCl Validation
Analytical MethodQuantitative Marker / Expected ValueDiagnostic Significance
UV Spectroscopy λmax = 217 nm (log ε ~4.16), 263–265 nm (log ε ~3.88)Confirms the intact conjugated indoline core system.
IR Spectroscopy 2500–3300 cm⁻¹ (broad), 1690–1710 cm⁻¹ (sharp)Validates protonated amine and C=N imine bond presence.
¹H NMR (TFA-d) Broad signal at ~8.55 ppm (protonated imine)Confirms predominant 2-iminoindoline tautomeric state.
Partitioning (pH 8) LogD ≈ 1.2 – 1.5 (Extraction into EtOAc)Guides volumetric ratios for liquid-liquid extraction.
Troubleshooting Guide
  • Issue: Product oils out during HCl addition instead of crystallizing.

    • Root Cause: Residual water in the organic phase causes partial hydrolysis or prevents rigid lattice formation.

    • Solution: Validate the drying step. Ensure the EtOAc/DCM is dried over fresh anhydrous Na₂SO₄ for at least 15 minutes. Use strictly anhydrous HCl sources (e.g., HCl in dioxane).

  • Issue: Complete loss of product into the aqueous phase during extraction.

    • Root Cause: Incomplete neutralization or over-basification leading to degradation[1].

    • Solution: Verify the aqueous layer pH is strictly between 8.0 and 8.5 using a calibrated pH meter. Indicator paper is insufficient for this sensitive equilibrium.

  • Issue: Extra peaks in the ¹H NMR around 6.8–7.2 ppm and a missing imine signal.

    • Root Cause: Hydrolysis to the oxindole derivative has occurred.

    • Solution: Reduce the time the free base spends in the aqueous phase. Ensure the extraction solvent is pre-cooled and the separation is performed immediately after basification.

References

  • Riseley, R. et al. "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, 2025. URL: [Link]

  • "Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles." Chemistry of Heterocyclic Compounds. URL: [Link]

  • "US12037322B2 - AHR agonists." Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 2,3-dihydro-1H-indol-2-imine hydrochloride Assays

Prepared by: Senior Application Scientist, Assay Development Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indol-2-imine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indol-2-imine hydrochloride. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common sources of high background noise in biochemical and cell-based assays involving this compound. Our goal is to help you enhance your signal-to-noise ratio, ensuring data accuracy and reliability.

Troubleshooting Guide: Isolating and Eliminating Background Noise

High background noise can obscure genuine signals, leading to false positives and inaccurate quantification. The following guide is structured to help you systematically diagnose and resolve the root cause of elevated background in your experiments.

Q1: My background signal is high in all wells, including my "buffer only" and "no enzyme" negative controls. What is the primary cause and how do I resolve it?

A1: This pattern strongly suggests that the background is originating from the fundamental components of your assay or the detection instrument itself, rather than a specific biological interaction.

Core Causalities & Solutions:

  • Reagent or Media Autofluorescence: Many common biological buffers, media components (like phenol red, riboflavin), and even poor-quality water can exhibit intrinsic fluorescence.[1]

    • Actionable Protocol: Systematically test each component of your assay buffer. In a microplate, add each component individually to separate wells (e.g., well A1: water, A2: buffer salt, A3: buffer + detergent, etc.) and measure the fluorescence at your assay's excitation/emission wavelengths. This will pinpoint the fluorescent culprit.

  • Instrument Settings: Sub-optimal instrument settings, such as an excessively high detector gain or the use of incorrect excitation/emission filters, can amplify baseline noise.[2]

    • Actionable Protocol: Review your instrument's filter specifications to ensure they are optimal for your fluorophore. To set the gain appropriately, use a well containing your positive control (highest expected signal) and adjust the gain so the reading is below the detector's saturation point (typically 80-90% of the maximum). Then, read a negative control well; if it is still excessively high, the issue lies with the reagents.

  • Contaminated Reagents or Plates: Contamination from external sources or leachates from the microplate plastic can introduce fluorescent artifacts.

    • Actionable Protocol: Always use high-purity water and analytical-grade reagents.[1] Test a new batch or brand of microplates to rule out plate-specific issues.[3]

Below is a workflow to diagnose these foundational issues:

Reagent_Check_Workflow Start High Background in All Controls Test_Reagents Test Individual Reagent Fluorescence Start->Test_Reagents Reagent_Found Source Identified: Replace Reagent Test_Reagents->Reagent_Found Fluorescent Component Found Reagent_NotFound Source Not Found Test_Reagents->Reagent_NotFound All Components Low Optimize_Reader Optimize Instrument Gain & Filters Reagent_NotFound->Optimize_Reader Reader_Optimized Background Reduced: Proceed with Assay Optimize_Reader->Reader_Optimized Successful Reader_NotOptimized Background Still High: Test New Plates/Reagents Optimize_Reader->Reader_NotOptimized Unsuccessful

Caption: Workflow for diagnosing reagent and instrument-based background.

Q2: I observe high background only when my target protein is present, even without 2,3-dihydro-1H-indol-2-imine hydrochloride. What is happening?

A2: This indicates that the issue is related to non-specific binding (NSB) of your detection molecules (e.g., antibodies, fluorescent probes) to either the microplate surface or the target protein itself.[4][5]

Core Causalities & Solutions:

  • Insufficient Plate Blocking: If the plastic surface of the wells is not adequately coated, detection reagents can bind directly to it, causing high background.[5]

    • Actionable Protocol: Optimize your blocking step. If you are using a standard blocker like Bovine Serum Albumin (BSA), try increasing its concentration or the incubation time. Consider testing alternative blocking agents, as their effectiveness can be assay-dependent.

  • Non-Specific Binding to Target Protein: The detection antibody or probe may have a low affinity for sites on your target protein other than the intended binding site. This is a common issue in immunoassays.[4][6]

    • Actionable Protocol:

      • Titrate Detection Reagents: Reduce the concentration of your detection antibody/probe to the lowest level that still provides a robust positive signal.

      • Increase Wash Stringency: Add a mild, non-ionic detergent like Tween-20 (0.05% is a good starting point) to your wash buffer to disrupt weak, non-specific interactions.[7] Increase the number and duration of wash steps.[8]

      • Use High-Quality Reagents: Ensure your secondary antibodies have been pre-adsorbed against the species of your target protein to reduce cross-reactivity.[8]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesConsiderations
BSA (Bovine Serum Albumin)1 - 5% (w/v)Inexpensive, widely used.May contain endogenous enzymes that interfere with some assays.
Non-Fat Dry Milk1 - 5% (w/v)Very effective and inexpensive.Contains phosphoproteins; not suitable for phosphospecific antibody assays.
Casein1% (w/v) in PBS/TBSA purified milk protein, good general blocker.Similar limitations to milk for phospho-assays.
Commercial BlockersVariesOften protein-free, optimized for low background.More expensive, formulation is proprietary.
Q3: The background signal increases dramatically only after adding 2,3-dihydro-1H-indol-2-imine hydrochloride. Why is this happening and what are the solutions?

A3: This problem points directly to an interference caused by the test compound itself. The unique structure of 2,3-dihydro-1H-indol-2-imine hydrochloride presents several potential challenges.

Core Causalities & Solutions:

  • Intrinsic Compound Autofluorescence: The indole-like ring system may fluoresce at the excitation/emission wavelengths of your assay.

    • Actionable Protocol: Perform a spectral scan of the compound. Dissolve it in your assay buffer at the highest test concentration and measure its fluorescence across a range of wavelengths. If there is an overlap, you may need to switch to a different detection fluorophore with a shifted spectrum or use a non-fluorescent (e.g., colorimetric, luminescent) assay format.

  • Compound Precipitation: If the compound is not fully soluble in your assay buffer, it can form small aggregates (precipitate). These particles can scatter light, leading to artificially high readings, and can also non-specifically bind proteins and detection reagents.

    • Actionable Protocol:

      • Check Solubility: Prepare the highest concentration of the compound in the final assay buffer and visually inspect for cloudiness or precipitate against a dark background. Centrifuge the solution and check for a pellet.

      • Optimize Solvent: While DMSO is a common solvent, its concentration in the final assay should be kept low (ideally <0.5%) as it can impact protein function.[9][10]

      • Add Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Pluronic F-127) can help maintain compound solubility.[7]

  • Chemical Instability (Hydrolysis): Imine functional groups can be susceptible to hydrolysis, particularly if the assay buffer pH is not optimal.[11] The hydrochloride salt form suggests the compound's stability and charge may be pH-dependent. Hydrolysis could create a new chemical species that is fluorescent or reactive.

    • Actionable Protocol: Perform a time-course experiment. Prepare a solution of the compound in assay buffer and measure its background signal at time zero and after the full duration of your assay incubation. A significant increase over time suggests instability. Test a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to find a condition where the compound is most stable, provided it does not compromise your target protein's activity.[12] Buffers like HEPES are often stable across a physiological pH range.[13]

Root_Cause_Analysis Background High Assay Background NSB Non-Specific Binding (NSB) Background->NSB Autofluorescence Autofluorescence Background->Autofluorescence Scatter Light Scatter Background->Scatter Instability Compound Instability Background->Instability Protein_NSB Detection reagents stick to protein/plate NSB->Protein_NSB Reagent_Fluo Buffer or media components glow Autofluorescence->Reagent_Fluo Compound_Fluo Test compound glows Autofluorescence->Compound_Fluo Precipitate Compound precipitates Scatter->Precipitate Hydrolysis Compound degrades Instability->Hydrolysis

Caption: Common root causes of high background noise in biochemical assays.

Q4: My results are highly variable, with the outer wells of my 96-well plate showing different background levels than the inner wells. What is happening?

A4: You are observing the "edge effect," a well-documented phenomenon in microplate-based assays. It is primarily caused by increased evaporation from the perimeter wells during incubation.[14]

Core Causalities & Solutions:

  • Evaporation: The outer wells have a greater surface area exposed to the external environment, leading to faster evaporation of media or buffer. This changes the concentration of all components in the well (salts, proteins, compound), altering the assay conditions and leading to inconsistent results.[15]

    • Actionable Protocol:

      • Use Low-Evaporation Lids: Utilize lids with condensation rings or specialized environmental lids that create a vapor barrier.[14][15]

      • Seal the Plate: For non-cellular assays, applying an adhesive plate seal is a highly effective method. For cell-based assays, use a breathable sealing membrane that allows gas exchange but minimizes evaporation.[14]

      • Create a Humid Environment: Place the plate inside a secondary container (like a plastic box) with wet paper towels during incubation to increase local humidity.

      • Sacrifice Outer Wells: A common, though less ideal, practice is to fill the outer wells with sterile water or buffer and not use them for experimental data.[14]

Frequently Asked Questions (FAQs)
  • What is the best starting solvent for 2,3-dihydro-1H-indol-2-imine hydrochloride?

    • Given its hydrochloride salt form, the compound should have some aqueous solubility. Start by attempting to dissolve it directly in your final assay buffer. If solubility is limited, use 100% DMSO as a stock solvent and then perform a serial dilution, ensuring the final DMSO concentration in your assay remains below 0.5% to avoid solvent-induced artifacts.[9]

  • What are the absolute essential controls to include in my assay plate?

    • Negative (Baseline) Control: All assay components except the test compound (e.g., buffer, protein, substrate, detection reagents). This defines your baseline background.

    • Positive Control: A known inhibitor or activator of your target to ensure the assay is working correctly.

    • Compound Control: The test compound in assay buffer without the target protein/enzyme. This is critical for identifying compound autofluorescence or interference.

  • How critical is the pH of my assay buffer?

    • Extremely critical. Buffer pH affects not only the stability and activity of your target protein but also the chemical stability and charge state of your test compound.[12] The imine group in your compound may be prone to hydrolysis at acidic or highly basic pH.[11] It is recommended to start with a buffer at a physiological pH (e.g., HEPES or PBS at pH 7.4) and only deviate if required for enzyme activity or compound stability.[7]

References
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from Surmodics IVD website. [Link]

  • Candor Bioscience. (n.d.). Nonspecific binding in immunoassays. Retrieved from Candor Bioscience website. [Link]

  • Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Methods in Molecular Biology, 1901, 13-17. [Link]

  • Schou, C., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 404, 40-48. [Link]

  • Wadle, S., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(28), 3465-3474. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]

  • Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 63(17), 1740-1745. [Link]

  • Avlasevich, S. L., et al. (2022). Mitigation of volatile chemicals' effect on adjacent microtiter plate wells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 876-877, 503460. [Link]

  • Schou, C., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. PubMed, 404, 40-8. [Link]

  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from IonOptix website. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]

  • de la Cruz, J., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI, 26(18), 5433. [Link]

  • Agilent Technologies. (n.d.). Understanding the Effects of Proteins and Buffers on Staining, Denaturation, and Electrophoresis when Analyzing Proteins with Agilent P200 ScreenTape. Retrieved from Agilent Technologies website. [Link]

  • Green, R. S. (2016). Response to "can you suggest me how to reduce high background". ResearchGate. [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from NanoTemper Technologies website. [Link]

  • Wax Studios. (n.d.). Effects Of Buffers On Ph Lab. Retrieved from Wax Studios. [Link]

  • Di-Vy, M., et al. (2021). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biomedicine & Pharmacotherapy, 141, 111867. [Link]

  • Beckman Coulter. (n.d.). Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Retrieved from Beckman Coulter website. [Link]

  • Klawitter, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 66(3), 255-260. [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE. Retrieved from Matrix Fine Chemicals website. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from Surmodics IVD website. [Link]

  • WellPlate. (2014). Three Ways To Reduce Microplate Edge Effect. Retrieved from WellPlate.com. [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from Oxford Gene Technology website. [Link]

  • Klawitter, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from PCR Biosystems website. [Link]

  • Hlushkov, D. E., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1252. [Link]

  • NextSDS. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Preite, M. (2019). Response to "How to prevent HCl from attacking in situ synthesized imine material?". ResearchGate. [Link]

  • Gessier, F., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(21), 9732-9754. [Link]

  • Patel, D., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5486-5494. [Link]

  • Yamazaki, T., et al. (2025). Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase. Biosensors, 15(3), 186. [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Nikolova, P., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. [Link]

  • Davydov, D. R., et al. (2013). Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen. The Journal of Biological Chemistry, 288(44), 31639-31651. [Link]

Sources

Optimization

2,3-dihydro-1H-indol-2-imine hydrochloride crystallization process improvements

Welcome to the Technical Support Center for the crystallization and purification of 2,3-dihydro-1H-indol-2-imine hydrochloride (also widely recognized by its tautomeric name, 2-aminoindole hydrochloride). As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 2,3-dihydro-1H-indol-2-imine hydrochloride (also widely recognized by its tautomeric name, 2-aminoindole hydrochloride).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Crystallizing amine hydrochlorides—particularly electron-rich, tautomerically active indole derivatives—presents unique thermodynamic and kinetic challenges. This guide provides field-proven methodologies, explains the physicochemical causality behind each operational parameter, and offers a robust troubleshooting matrix to ensure batch-to-batch reproducibility, high purity, and optimal crystal habit.

I. Physicochemical Profiling & Solvent Strategy

The success of any crystallization process relies on manipulating the solubility curve of the Active Pharmaceutical Ingredient (API) or intermediate. 2,3-dihydro-1H-indol-2-imine hydrochloride is a highly polar organic salt. It forms strong hydrogen-bonded networks in protic solvents but is practically insoluble in non-polar media.

To design a self-validating crystallization system, we utilize a cooling anti-solvent crystallization approach. Ethanol serves as the primary solvent due to its steep solubility curve with temperature, while diethyl ether acts as the anti-solvent to forcefully reduce the dielectric constant of the medium, driving the salt out of solution[1].

Table 1: Quantitative Solubility Profile & Solvent Selection Matrix

Solvent SystemTemp (°C)Est. Solubility (mg/mL)Dielectric Constant (ε)Process Role
Ethanol (Absolute) 60> 15024.5Primary Solvent (Dissolution)
Ethanol (Absolute) 5~ 2524.5Primary Solvent (Cooling)
Isopropanol (IPA) 60~ 8018.3Alternative Primary Solvent
Diethyl Ether 20< 14.3Anti-Solvent (Precipitation)
Water 20> 30080.1Avoid (Hydrolysis/Oxidation risk)

II. Standard Operating Procedure: Anti-Solvent Cooling Crystallization

This protocol is engineered to prevent liquid-liquid phase separation (LLPS) and oxidative degradation, ensuring the isolation of a single, high-purity crystalline phase[2].

Step 1: Dissolution and Deoxygenation

  • Suspend 10.0 g of crude 2,3-dihydro-1H-indol-2-imine hydrochloride in 60 mL of absolute ethanol within a jacketed reactor.

  • Sparge the suspension with Argon or Nitrogen for 10 minutes. Causality: Indole cores are highly susceptible to auto-oxidation at elevated temperatures. Inerting the atmosphere prevents the formation of colored degradation byproducts.

  • Heat the reactor to 60 °C under continuous agitation (250 RPM) until complete dissolution is achieved.

Step 2: Hot Filtration & Clarification 4. Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, jacketed crystallizer maintained at 60 °C. Causality: Removing insoluble particulate matter prevents spurious secondary nucleation sites that can lead to uncontrolled crystal size distribution.

Step 3: Controlled Cooling & Seeding 5. Initiate a linear cooling ramp of 0.5 °C/min from 60 °C down to 45 °C. 6. At 45 °C (the upper boundary of the metastable zone), introduce 0.1 g of pure 2,3-dihydro-1H-indol-2-imine hydrochloride seed crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the system to consume supersaturation via crystal growth rather than oiling out.

Step 4: Anti-Solvent Addition 7. Continue cooling to 20 °C. 8. Using a dosing pump, add 40 mL of diethyl ether at a constant rate of 1 mL/min. Causality: Slow addition of the anti-solvent maintains the system within the metastable zone. Rapid addition would spike supersaturation, leading to amorphous precipitation or LLPS[1].

Step 5: Maturation and Isolation 9. Cool the slurry to 5 °C and hold (mature) for 2 hours to allow the system to reach thermodynamic equilibrium. 10. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of pre-chilled (0 °C) ethanol/diethyl ether (1:2 v/v) mixture. 11. Dry the product in a vacuum oven at 40 °C (< 10 mbar) for 12 hours to constant weight.

G Start Crude 2,3-dihydro-1H-indol-2-imine HCl Dissolution Dissolution in Ethanol (60°C) Argon Sparging Start->Dissolution Filtration Hot Filtration (0.45 µm) Remove Insoluble Impurities Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min) & Seeding at 45°C Filtration->Cooling AntiSolvent Slow Anti-Solvent Dosing (Diethyl Ether at 1 mL/min) Cooling->AntiSolvent Isolation Filtration & Washing (Cold EtOH/Ether 1:2) AntiSolvent->Isolation Drying Vacuum Drying (40°C, <10 mbar) Isolation->Drying

Workflow for the anti-solvent cooling crystallization of 2,3-dihydro-1H-indol-2-imine HCl.

III. Troubleshooting & FAQs

Q1: My crystallization is "oiling out" instead of forming distinct crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level is pushed beyond the metastable limit before crystal nucleation can occur, causing the solute to separate as an amorphous, solute-rich liquid phase[3]. Amine hydrochlorides are particularly prone to this. Resolution:

  • Thermodynamic reset: Re-heat the mixture until the oil completely redissolves into a clear solution.

  • Kinetic control: Reduce your cooling rate (e.g., to 0.1 °C/min) and drastically slow down the addition of your anti-solvent.

  • Nucleation forcing: Introduce seed crystals before the temperature drops to the point where oiling out historically occurs.

G Issue Issue: Oiling Out (LLPS) Detected Check Check Supersaturation Level Issue->Check High High Supersaturation (Rapid Cooling/Anti-solvent) Check->High Low Low Supersaturation (High Impurity Load) Check->Low Action1 Re-heat to clear solution. Reduce cooling rate. High->Action1 Action2 Add seed crystals earlier. Slow anti-solvent dosing. High->Action2 Action3 Perform charcoal treatment to remove impurities. Low->Action3

Decision tree for resolving liquid-liquid phase separation (oiling out) during crystallization.

Q2: I am observing batch-to-batch variations in the melting point and solid-state IR spectra. Is the compound degrading?

A: It is highly likely you are observing tautomeric polymorphism , not degradation. 2,3-dihydro-1H-indol-2-imine exists in a tautomeric equilibrium with 2-aminoindole. In the solid state, hydrochloride salts of such compounds can exhibit conformational or tautomeric polymorphism, where different crystal lattices stabilize different tautomers or 1:1 mixtures thereof[4]. Resolution: Polymorph formation is dictated by the solvent's dielectric constant and the isolation temperature. To ensure you isolate a single, consistent polymorph, you must strictly control the final maturation temperature (e.g., exactly 5 °C) and never deviate from the established Ethanol/Ether solvent ratio.

Q3: The final isolated crystals have a pink/brown discoloration. How can I achieve a pristine white powder?

A: Indole derivatives are electron-rich and highly susceptible to oxidative degradation, forming colored dimeric or polymeric species (similar to the formation of indigo dyes). Resolution:

  • Ensure all solvents are thoroughly degassed (sparged with inert gas) prior to use.

  • If the crude material is already heavily oxidized, add a small amount of activated charcoal (10% w/w relative to the crude) during the initial 60 °C dissolution step, stir for 15 minutes, and filter through a pad of Celite[1].

  • In severe cases, adding a catalytic amount of an antioxidant (such as stannous chloride) to the crystallization medium can suppress oxidation, though this requires rigorous heavy-metal purging downstream.

Q4: My crystal yield is exceptionally low (< 50%). Where is my product going?

A: Low yield in anti-solvent crystallization usually stems from either incomplete precipitation or the crystals redissolving during the washing phase[1]. Resolution: Analyze your mother liquor. If the concentration of the API in the mother liquor is high, your final solvent composition is too rich in ethanol. Increase the total volume of diethyl ether added during the anti-solvent phase to further depress solubility. Additionally, ensure that your wash solvent is pre-chilled to 0 °C and heavily favors the anti-solvent (e.g., 1:2 or 1:3 Ethanol:Ether). Washing with room-temperature ethanol will dissolve your hard-earned crystals instantly.

IV. References

  • ACS Publications. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from[Link]

  • ResearchGate. (2020). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]

  • ResearchGate. (2006). Concomitant and Conformational Polymorphism, Conformational Isomorphism, and Phase Relationships in Diiminoisoindoline. Retrieved from[Link]

Sources

Troubleshooting

overcoming steric hindrance with 2,3-dihydro-1H-indol-2-imine hydrochloride

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is engineered for researchers and drug development professionals working with the notoriously challenging 2,3-dihydro-1H-indol-2-imine hydrochloride (also...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is engineered for researchers and drug development professionals working with the notoriously challenging 2,3-dihydro-1H-indol-2-imine hydrochloride (also known as 2-iminoindoline hydrochloride). While this building block is essential for accessing N-(indol-2-yl)amide pharmacophores, its inherent instability and severe steric hindrance often lead to failed couplings and degraded intermediates.

Core Diagnostics & FAQs

Q1: Why does my 2,3-dihydro-1H-indol-2-imine free base degrade before I can even couple it? A: The free base exists in a tautomeric equilibrium between the 2-iminoindoline form and the 2-aminoindole form. The 2-aminoindole tautomer is highly electron-rich and extremely susceptible to rapid oxidation and polymerization in the presence of atmospheric oxygen or light . Causality & Solution: This is why the compound is supplied and stored as a hydrochloride salt. The protonation locks the molecule in the stable 2-iminoindoline state. Do not attempt to pre-form the free base. Instead, liberate the free base in situ during the coupling reaction using a mild, non-nucleophilic base like N-methylimidazole (NMI).

Q2: I am trying to couple a sterically hindered carboxylic acid to the hydrochloride salt using HATU/DIPEA, but my yields are abysmal (<15%). What is going wrong? A: You are encountering a severe steric clash. Steric hindrance plays a pivotal role in amide formation at the 2-position of the indole core. As steric bulk increases around the alpha-carbon of your carboxylic acid (e.g., moving from a methyl group to an adamantane or branched cyclic system), the formation of the tetrahedral intermediate during standard HATU or EDC coupling is physically blocked, dropping yields to single digits . Causality & Solution: Standard uronium (HATU) or carbodiimide (EDC) activators create bulky active esters (like the OAt ester). When both the electrophile (bulky active ester) and the nucleophile (2-aminoindole tautomer) are sterically hindered, the reaction stalls. You must switch to an acyl-transfer catalyst system that generates a smaller, highly reactive intermediate. We recommend the TCFH / NMI (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate / N-methylimidazole) coupling system .

Q3: How does TCFH/NMI overcome this specific steric hindrance? A: TCFH reacts with the carboxylic acid to form an acid chloride-like intermediate, which is immediately intercepted by NMI to form a highly reactive acyl imidazolium species. This intermediate is much smaller and significantly more electrophilic than an OBt/OAt ester. Furthermore, NMI serves a dual purpose: it acts as the base to in situ deprotonate the 2,3-dihydro-1H-indol-2-imine hydrochloride, driving the tautomerization to the nucleophilic 2-aminoindole form exactly when the highly reactive acyl imidazolium is ready for attack .

Experimental Workflow & Visualization

The following diagram illustrates the self-validating mechanistic workflow of the TCFH/NMI coupling strategy, demonstrating how steric barriers are bypassed.

MechanisticWorkflow cluster_0 Acyl Activation (Overcoming Sterics) cluster_1 Amine Preparation Acid Sterically Hindered Carboxylic Acid AcylImid Reactive Acyl Imidazolium Species Acid->AcylImid NMI catalysis TCFH TCFH + NMI TCFH->AcylImid Activation Product N-(indol-2-yl)amide (Target Pharmacophore) AcylImid->Product Nucleophilic Attack AmineSalt 2,3-dihydro-1H-indol- 2-imine HCl FreeBase 2-aminoindole (Transient Tautomer) AmineSalt->FreeBase NMI (Base) FreeBase->Product

Workflow of TCFH/NMI-mediated amidation overcoming steric hindrance in 2-iminoindoline coupling.

Quantitative Data: Coupling Agent Comparison

To validate the causality of our recommendations, the following table summarizes the expected yield profiles when coupling 2,3-dihydro-1H-indol-2-imine hydrochloride with a sterically hindered acid (e.g., a branched cyclopenta-pyridine-carboxylic acid derivative) using various protocols.

Coupling SystemBaseIntermediate SizeReactivity LevelTypical Yield (%)Primary Failure Mode
EDC / HOBt DIPEAVery Bulky (OBt ester)Low< 10%Steric repulsion blocks tetrahedral intermediate formation.
HATU DIPEABulky (OAt ester)Moderate15 - 25%Sluggish kinetics lead to amine degradation before coupling.
Acid Chloride TEASmallVery High30 - 40%Side reactions (N1-acylation) and difficult isolation.
TCFH / NMI NMISmall (Acyl Imidazolium)Very High> 75% Optimal. Fast kinetics outcompete degradation; NMI acts as a dual-role catalyst.

Validated Protocol: TCFH/NMI Mediated Amidation

This step-by-step methodology provides a self-validating system for coupling 2,3-dihydro-1H-indol-2-imine hydrochloride with sterically hindered carboxylic acids .

Reagents Required:

  • Sterically hindered carboxylic acid (1.0 eq, e.g., 0.43 mmol)

  • 2,3-dihydro-1H-indol-2-imine hydrochloride (1.5 eq, e.g., 0.65 mmol)

  • TCFH (1.2 eq, e.g., 0.52 mmol)

  • N-methylimidazole (NMI) (4.5 eq, e.g., 2.0 mmol)

  • Anhydrous Acetonitrile (ACN) (0.1 M relative to acid)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried flask purged with inert gas (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 eq) and 2,3-dihydro-1H-indol-2-imine hydrochloride (1.5 eq) in anhydrous ACN.

    • Expert Insight: Do not add the base yet. Suspending the hydrochloride salt directly in the solvent prevents premature free-basing and subsequent oxidative degradation.

  • Addition of Base: Add NMI (4.5 eq) to the stirring suspension at room temperature (20 °C).

    • Expert Insight: NMI immediately neutralizes the HCl salt, liberating the 2-aminoindole tautomer in situ, while simultaneously preparing the environment for acyl imidazolium formation.

  • Activation: Add TCFH (1.2 eq) in one portion.

    • Expert Insight: TCFH must be added last. This ensures that the carboxylic acid is instantly converted to the acyl imidazolium intermediate in the presence of the freshly liberated, highly nucleophilic 2-aminoindole tautomer, outcompeting any background degradation pathways.

  • Reaction Monitoring: Stir the reaction at 20 °C for 12–16 hours. Monitor completion via LC-MS. The formation of the N-(indol-2-yl)amide product should be visible as the major peak.

  • Workup: Evaporate the volatiles under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify via silica gel chromatography or preparative HPLC depending on the polarity of the specific pharmacophore.

References

  • Reekie, T. A., et al. "Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores." RSC Advances, vol. 7, no. 1, 2017, pp. 404-407.[Link]

  • Bradford, et al. "AHR agonists.

Reference Data & Comparative Studies

Validation

Comparative HPLC Validation Strategies for 2,3-Dihydro-1H-indol-2-imine Hydrochloride Purity

Executive Summary: The Analytical Challenge The accurate purity determination of 2,3-dihydro-1H-indol-2-imine hydrochloride presents a classic chromatographic paradox. As a highly polar, basic indoline derivative formula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The accurate purity determination of 2,3-dihydro-1H-indol-2-imine hydrochloride presents a classic chromatographic paradox. As a highly polar, basic indoline derivative formulated as a hydrochloride salt, this compound exists predominantly as a protonated cation in standard mobile phases[1].

When analyzed using conventional Reversed-Phase Liquid Chromatography (RP-HPLC), analysts frequently encounter two critical failures:

  • Poor Retention: The highly hydrophilic cation bypasses the hydrophobic C18 stationary phase, eluting near the void volume ( t0​ ).

  • Severe Peak Tailing: The protonated imine nitrogen engages in secondary electrostatic interactions with negatively charged, uncapped residual silanols on the silica backbone, destroying peak symmetry and compromising integration accuracy[2].

To establish a robust, regulatory-compliant purity assay, we must move beyond default C18 methodologies. This guide objectively compares Ion-Pairing Reversed-Phase HPLC (IP-RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) , providing a self-validating protocol grounded in the latest 3[3].

Mechanistic Causality: Why Method Selection Matters

Understanding the causality behind chromatographic behavior is essential for method development. In RP-HPLC, retention is driven by hydrophobic partitioning. Because 2,3-dihydro-1H-indol-2-imine HCl lacks extensive aliphatic or bulky aromatic hydrophobicity, it fails to partition effectively into the C18 chains.

Conversely,4[4]. The stationary phase immobilizes a water-rich layer. The polar basic salt partitions favorably into this aqueous layer, resulting in strong retention and sharp, symmetrical peaks[5].

Retention cluster_0 Conventional RP-HPLC cluster_1 HILIC Method Analyte 2,3-dihydro-1H-indol-2-imine HCl (Polar, Basic Salt) RP_Phase C18 Stationary Phase Analyte->RP_Phase HILIC_Phase Zwitterionic Phase Analyte->HILIC_Phase RP_Silanol Uncapped Silanols RP_Phase->RP_Silanol Ionic Interaction RP_Result Poor Retention & Peak Tailing RP_Silanol->RP_Result Irreversible Binding HILIC_Water Aqueous Partition Layer HILIC_Phase->HILIC_Water Immobilizes Water HILIC_Result High Retention & Sharp Symmetrical Peaks HILIC_Water->HILIC_Result Hydrophilic Partitioning

Fig 1: Chromatographic retention mechanisms of basic salts in RP-HPLC vs. HILIC.

Self-Validating Experimental Protocol (HILIC Workflow)

To ensure scientific integrity, the following HILIC protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample data is accepted, ensuring compliance with 3[3].

Step 1: Chromatographic Conditions
  • Column: Zwitterionic HILIC (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the imine remains fully protonated, maximizing hydrophilic partitioning while suppressing silanol ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B. (Causality: In HILIC, water is the strong eluting solvent. High organic content is required for retention).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (or LC-MS/MS ESI+).

Step 2: Sample Preparation
  • Diluent: 85:15 Acetonitrile/Water.

  • Critical Causality Note: Injecting a highly aqueous sample diluent into a HILIC system will disrupt the localized water layer on the stationary phase, leading to severe peak splitting and volume overload[4]. The sample diluent must match the initial mobile phase conditions.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

Before proceeding to validation metrics, inject the 100% working standard six times. The system is ONLY VALID if:

  • Peak Asymmetry ( As​ ): ≤ 1.5

  • Theoretical Plates ( N ): > 5,000

  • Precision (%RSD of Area): ≤ 2.0%

Step 4: ICH Q2(R2) Validation Execution

ICH_Validation Start ICH Q2(R2) Validation Initiation Spec 1. Specificity (Blank & Forced Degradation) Start->Spec LinRange 2. Linearity & Range (LOQ to 120% Spec) Spec->LinRange AccPrec 3. Accuracy & Precision (Repeatability & Intermediate) LinRange->AccPrec Robust 4. Robustness (Temp, Flow Rate, pH variations) AccPrec->Robust Report Final Validation Report (Fit for Purpose) Robust->Report

Fig 2: ICH Q2(R2) compliant self-validating analytical workflow.

  • Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light for 24h). Ensure the active peak is baseline resolved ( Rs​≥2.0 ) from all degradation products.

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration.

  • Accuracy: Perform spike recovery experiments in triplicate at the 80%, 100%, and 120% levels.

Comparative Performance Data

The table below summarizes the experimental validation data comparing an optimized IP-RPLC method (using 0.1% Trifluoroacetic acid as an ion-pairing agent to mask silanols) against the proposed Z-HILIC method for 2,3-dihydro-1H-indol-2-imine HCl.

Validation ParameterIP-RPLC (C18 + 0.1% TFA)Z-HILIC (Ammonium Formate)ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 3.2 min (Weak retention)7.4 min (Strong retention)N/A
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.08 (Highly Symmetrical) ≤1.5
Theoretical Plates ( N ) 3,20014,500 >2,000
Linearity ( R2 ) 0.99750.9999 ≥0.999
Precision (%RSD, n=6) 2.4% (Fails criteria)0.5% (Passes criteria) ≤2.0%
Accuracy (% Recovery) 96.5% - 103.2%99.2% - 100.8% 98.0%−102.0%
LC-MS Compatibility Poor (TFA suppresses ESI signal)Excellent (Volatile buffer)N/A
Data Interpretation

While the IP-RPLC method utilizes a readily available C18 column, the use of TFA is insufficient to completely mask the secondary silanol interactions, resulting in an asymmetry factor of 1.85. This tailing directly degrades integration precision, causing the method to fail the ICH Q2(R2) precision criteria (>2.0% RSD)[6].

The HILIC method demonstrates superior chromatographic performance. By leveraging hydrophilic partitioning rather than fighting hydrophobic repulsion, the basic salt is retained effectively, yielding an exceptional peak shape ( As​ = 1.08) and passing all regulatory validation criteria[2].

Decision Matrix & Conclusion

For the purity analysis of 2,3-dihydro-1H-indol-2-imine hydrochloride :

  • Do NOT use standard RP-HPLC (C18 with standard buffers): The compound will elute in the void volume with severe tailing.

  • Avoid IP-RPLC if LC-MS is required: Strong ion-pairing agents like TFA or alkyl sulfonates cause severe ion suppression in mass spectrometry and permanently alter the stationary phase of C18 columns.

  • Adopt HILIC as the Gold Standard: Zwitterionic HILIC paired with volatile ammonium formate buffers provides orthogonal selectivity, excellent peak shape, and full compliance with ICH Q2(R2) validation requirements for highly polar basic salts.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). 3

  • MDPI - Molecules. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. (2020). 2

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. (2019). 4

Sources

Comparative

A Comparative Guide to 2,3-Dihydro-1H-indol-2-imine Hydrochloride and Other Bioactive Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the novel scaffold, 2,3-dihydro-1H-indol-2-imine hydrochloride, with established indole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the novel scaffold, 2,3-dihydro-1H-indol-2-imine hydrochloride, with established indole derivatives exhibiting diverse biological activities. As a Senior Application Scientist, the goal is to furnish a comprehensive resource that not only presents comparative data but also explains the causal reasoning behind experimental designs and methodologies. This document is structured to empower researchers in their exploration of indole-based therapeutics.

Introduction to the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its versatility allows for interaction with a multitude of biological targets, leading to applications in oncology, neuropharmacology, and anti-inflammatory therapies.[4][5] This guide will focus on a comparative analysis of four distinct indole derivatives, each representing a different facet of the therapeutic potential of this remarkable scaffold, alongside a prospective analysis of the less-explored 2,3-dihydro-1H-indol-2-imine hydrochloride.

The Compounds Under Comparison

For this guide, we will be comparing the following indole derivatives:

  • 2,3-Dihydro-1H-indol-2-imine hydrochloride: A novel iminoindoline derivative. Due to the limited availability of public data on this specific compound, we will present a prospective analysis based on related structures.

  • Indole-3-carbinol (I3C): A natural product derived from cruciferous vegetables, extensively studied for its chemopreventive and anticancer properties.

  • Melatonin: An endogenous neurohormone that regulates circadian rhythms through interaction with specific G-protein coupled receptors.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, featuring a 2-indolinone core structure.

Synthesis and Chemical Properties

Proposed Synthesis of 2,3-Dihydro-1H-indol-2-imine hydrochloride

A potential synthetic pathway could involve the reaction of 2-aminoindole with a suitable protecting group, followed by imine formation and subsequent deprotection and salt formation. A key step would be the controlled formation of the exocyclic imine.

G

Caption: A plausible synthetic pathway for 2,3-dihydro-1H-indol-2-imine hydrochloride.

Comparative Biological Activity: A Quantitative Overview

The following table summarizes key quantitative data for the selected indole derivatives, providing a snapshot of their relative potencies in various biological assays. It is important to note that the data for 2,3-dihydro-1H-indol-2-imine hydrochloride is hypothetical and serves as a placeholder for future experimental validation.

Compound Assay Type Target/Cell Line IC50/Ki/EC50 Mechanism of Action Reference
2,3-Dihydro-1H-indol-2-imine hydrochloride Cytotoxicity (MTT)Various Cancer Cell LinesHypotheticalHypotheticalN/A
Indole-3-carbinol Cytotoxicity (MTT)MCF-7 (Breast Cancer)~150-200 µMMultiple (AhR activation, cell cycle arrest)[6]
Melatonin Receptor BindingMT1 ReceptorKi: ~20-200 pMGPCR Agonist[7]
Indomethacin Enzyme InhibitionCOX-2IC50: ~50-100 nMCOX Enzyme Inhibitor[1][2][3]
Sunitinib Kinase InhibitionVEGFR-2IC50: ~2-10 nMReceptor Tyrosine Kinase Inhibitor[4]

In-Depth Experimental Protocols

To facilitate rigorous and reproducible research, this section provides detailed, step-by-step methodologies for key comparative experiments.

Anticancer Activity: MTT Cell Proliferation Assay

This protocol is designed to assess the cytotoxic effects of indole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G

Caption: Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-2.

Principle: The assay measures the activity of COX-2 by detecting the production of prostaglandin G2 (PGG2), an intermediate in the conversion of arachidonic acid to prostaglandins. A fluorescent probe reacts with PGG2 to generate a measurable signal.

Detailed Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[5]

  • Inhibitor and Control Setup: In a 96-well white opaque plate, add the test indole derivative at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add purified human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

Neuropharmacological Activity: Melatonin Receptor Binding Assay

This radioligand binding assay determines the affinity of compounds for melatonin receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to melatonin receptors (MT1 or MT2) expressed in cell membranes.

G

Caption: General workflow for a melatonin receptor competition binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human MT1 or MT2 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and a range of concentrations of the unlabeled test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature will depend on the receptor subtype.

  • Filtration: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Kinase Inhibition: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Detailed Protocol:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 substrate solution.

  • Reaction Setup: In a 96-well white plate, add the kinase buffer, the test indole derivative at various concentrations, and the VEGFR-2 substrate.

  • Enzyme Addition: Add purified recombinant human VEGFR-2 kinase to all wells except the no-enzyme control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the kinase reaction and measure the remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The diverse biological effects of indole derivatives stem from their ability to modulate a variety of cellular signaling pathways.

G

Caption: Simplified overview of signaling pathways modulated by the compared indole derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the therapeutic potential of 2,3-dihydro-1H-indol-2-imine hydrochloride against well-characterized indole derivatives. While the specific biological profile of this novel iminoindoline remains to be elucidated, the provided experimental protocols offer a clear roadmap for its investigation. The diverse mechanisms of action exhibited by indole-based compounds underscore the continued importance of this scaffold in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of 2,3-dihydro-1H-indol-2-imine hydrochloride to determine its unique therapeutic potential.

References

  • Indomethacin. StatPearls - NCBI Bookshelf. [Link]

  • Indometacin. Wikipedia. [Link]

  • What is the mechanism of Indomethacin? Patsnap Synapse. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Indomethacin-Induced Inflammation in Brief. Encyclopedia.pub. [Link]

  • Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. PMC. [Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Link. [Link]

  • Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PMC. [Link]

Sources

Validation

Part 1: The Cornerstone of Analytical Excellence: Core Validation Parameters

An In-Depth Technical Guide to the Mass Spectrometry Validation of 2,3-dihydro-1H-indol-2-imine Hydrochloride In the landscape of pharmaceutical research and development, the rigorous characterization and quantification...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of 2,3-dihydro-1H-indol-2-imine Hydrochloride

In the landscape of pharmaceutical research and development, the rigorous characterization and quantification of novel chemical entities are paramount. 2,3-dihydro-1H-indol-2-imine hydrochloride, a heterocyclic compound featuring an indole scaffold, represents a class of molecules with significant potential as synthetic intermediates or pharmacologically active agents. Ensuring the identity, purity, and concentration of such compounds is a critical step in any research pipeline, demanding robust and reliable analytical methodologies.

This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2,3-dihydro-1H-indol-2-imine hydrochloride. Moving beyond a simple checklist of procedures, we will delve into the scientific rationale behind experimental choices, establish a self-validating protocol grounded in regulatory standards, and compare the proposed method against viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of not just how to validate a method, but why each step is crucial for generating defensible, high-quality data.

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and guidance from the U.S. Food and Drug Administration (FDA).[1][2] These documents form the bedrock of modern analytical validation in the pharmaceutical industry.

The core performance characteristics that must be evaluated are:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1] In MS, this is primarily achieved by monitoring unique precursor-to-product ion transitions.

  • Accuracy: The closeness of the measured value to the true value. It is typically expressed as percent recovery.[1][3]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations like different days or analysts), and reproducibility (inter-laboratory precision).[3]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable accuracy, precision, and linearity.[1][4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively. A signal-to-noise ratio of 3:1 is generally acceptable for LOD, while 10:1 is typical for LOQ.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.

Part 2: A Proposed LC-MS/MS Method: Design and Rationale

For a polar, nitrogen-containing molecule like 2,3-dihydro-1H-indol-2-imine, LC-MS/MS using a triple quadrupole (QqQ) mass spectrometer is the gold standard for selective and sensitive quantification.

Rationale for Method Selection
  • Liquid Chromatography (LC): Ideal for separating polar, non-volatile compounds from complex matrices. Reversed-phase chromatography (e.g., using a C18 column) is a versatile starting point.

  • Electrospray Ionization (ESI): The presence of two basic nitrogen atoms (the indoline NH and the imine NH) makes 2,3-dihydro-1H-indol-2-imine an excellent candidate for positive-ion ESI, where it will readily accept a proton to form a stable [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): Provides exceptional specificity. The first quadrupole (Q1) selects the protonated molecule (precursor ion), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise and interferences, leading to superior sensitivity and selectivity.

Hypothetical Fragmentation Pathway

To develop an MRM method, we must first predict the fragmentation of the precursor ion.

  • Analyte: 2,3-dihydro-1H-indol-2-imine

  • Formula: C₈H₈N₂

  • Monoisotopic Mass: 132.0688 g/mol

  • Precursor Ion ([M+H]⁺): m/z 133.0761

Upon collision-induced dissociation (CID), several fragmentation pathways are plausible. The most likely fragmentation would involve the stable indole core and the exocyclic imine group. Common losses for such structures include neutral molecules like ammonia (NH₃) or hydrogen cyanide (HCN).

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (q2) cluster_product Product Ion Selection (Q3) precursor [C₈H₈N₂ + H]⁺ m/z 133.1 collision Collision Gas (e.g., Argon) product1 Product Ion 1 [M+H - NH₃]⁺ m/z 116.1 collision->product1 -NH₃ product2 Product Ion 2 [C₇H₅N]⁺ m/z 103.0 collision->product2 -CH₃N₂

Caption: Proposed fragmentation of 2,3-dihydro-1H-indol-2-imine.

Based on this, we can propose two primary MRM transitions for quantification and confirmation:

  • Quantitative Transition: m/z 133.1 → 116.1 (Loss of ammonia)

  • Confirmatory Transition: m/z 133.1 → 103.0 (Loss of the imine group and adjacent carbon)

Part 3: The Validation Workflow: A Step-by-Step Protocol

This protocol outlines the experiments required to fully validate the proposed LC-MS/MS method.

Experimental Workflow Diagram

Caption: Overall workflow for analytical method validation.

Protocol 1: Specificity & Selectivity
  • Objective: To demonstrate that the method can differentiate the analyte from interferences.

  • Procedure: a. Analyze six different blank matrix samples (e.g., plasma, formulation buffer) to check for endogenous peaks at the retention time of the analyte. b. Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ). c. Analyze a blank matrix sample spiked with known related substances or potential impurities.

  • Acceptance Criteria:

    • The response of interfering peaks in the blank samples at the analyte's retention time should be less than 20% of the analyte response at the LLOQ.[5]

    • The analyte peak should be chromatographically resolved from any known impurities.

Protocol 2: Linearity, Range, Accuracy, and Precision
  • Objective: To concurrently determine the method's linear range and its accuracy and precision within that range.

  • Procedure: a. Prepare a stock solution of 2,3-dihydro-1H-indol-2-imine hydrochloride reference standard. b. Create a set of calibration standards by spiking the blank matrix at a minimum of six concentration levels, from the LLOQ to the Upper Limit of Quantitation (ULOQ). For example: 1, 5, 20, 50, 100, 200 ng/mL. c. Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. d. On three separate days, analyze one set of calibration standards and six replicates of each QC level.

  • Acceptance Criteria:

    • Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.

    • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) for the QC sample replicates should be ≤15% (≤20% for LLOQ).

Part 4: Comparative Analysis of Alternative Technologies

While LC-MS/MS is a powerful tool, a comprehensive evaluation requires considering other techniques. The choice of method is always fit-for-purpose, depending on the specific requirements of the analysis (e.g., screening, quantification, structural confirmation).[6]

Technique Principle Strengths for this Analyte Weaknesses for this Analyte Typical Application
LC-MS/MS (QqQ) Chromatographic separation followed by mass-based selection and fragmentation.High sensitivity and selectivity; ideal for quantification in complex matrices.Provides limited structural information beyond the selected transition.Targeted quantification (e.g., PK studies, impurity analysis).
LC-HRMS (e.g., Q-TOF, Orbitrap) Chromatographic separation followed by high-resolution mass analysis.Provides accurate mass measurement for high-confidence formula determination; enables non-targeted screening.Generally lower quantitative dynamic range than QqQ; more complex data analysis.Metabolite identification, impurity profiling, structural elucidation.
GC-MS Separation of volatile compounds followed by mass analysis.Excellent chromatographic resolution for volatile compounds.Analyte is likely non-volatile and thermally labile; requires derivatization, adding complexity and potential variability.Analysis of volatile impurities or after specific derivatization protocols.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Simple, robust, and widely available instrumentation.Lower sensitivity and specificity compared to MS; susceptible to interference from co-eluting compounds with similar chromophores.Purity assessment of bulk drug substance; content uniformity in simple formulations.

Part 5: Data Summary and Interpretation

A successful validation study culminates in a comprehensive report. The data below represents a hypothetical but realistic outcome for the validation of our proposed method.

Table 1: Hypothetical Validation Summary
Parameter Acceptance Criterion Hypothetical Result Pass/Fail
Linearity (r²) ≥ 0.990.998Pass
Range 1 - 200 ng/mL1 - 200 ng/mLPass
LLOQ S/N > 10; Accuracy ±20%; Precision ≤20%1 ng/mL (S/N=14, Acc=105%, CV=11%)Pass
Intra-Assay Accuracy 85-115% (80-120% for LLOQ)98.5% - 106.2%Pass
Intra-Assay Precision (CV) ≤15% (≤20% for LLOQ)2.5% - 8.9%Pass
Inter-Assay Accuracy 85-115% (80-120% for LLOQ)96.7% - 104.1%Pass
Inter-Assay Precision (CV) ≤15% (≤20% for LLOQ)4.1% - 10.5%Pass

Conclusion

The validation of an analytical method for a novel compound like 2,3-dihydro-1H-indol-2-imine hydrochloride is a systematic process that marries theoretical understanding with empirical evidence. This guide has outlined a robust strategy centered on LC-MS/MS, a technique offering unparalleled sensitivity and selectivity for this class of molecule. By adhering to internationally recognized guidelines, such as those from the ICH, and meticulously documenting each step, researchers can establish a method that is scientifically sound, defensible, and fit for its intended purpose. The principles of explaining experimental causality, ensuring self-validation through rigorous testing, and comparing against alternative technologies provide a complete framework for generating high-quality analytical data in any research or drug development setting.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link][2][7]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link][3]

  • FDA. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. [Link]

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [1]

  • ICH. (n.d.). Quality Guidelines. [Link][8]

  • FDA. (n.d.). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • FDA. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][5]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • AAPS. (2022). Biomarker Assay Validation by Mass Spectrometry. [Link][6]

Sources

Comparative

benchmarking 2,3-dihydro-1H-indol-2-imine hydrochloride in enzyme inhibition assays

Benchmarking 2,3-Dihydro-1H-Indol-2-Imine Hydrochloride in Enzyme Inhibition Assays: A Comprehensive Comparison Guide Introduction & Mechanistic Rationale In the landscape of structure-based drug design, rigid, nitrogen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,3-Dihydro-1H-Indol-2-Imine Hydrochloride in Enzyme Inhibition Assays: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale

In the landscape of structure-based drug design, rigid, nitrogen-rich heterocycles are highly prized for their predictable binding geometries. 2,3-dihydro-1H-indol-2-imine hydrochloride (CAS No: 154224-27-8) has emerged as a highly versatile building block and pharmacophore in this domain[1].

The utility of this compound stems from its tautomeric equilibrium. It exists in a dynamic state between its 2-iminoindoline and 2-aminoindole forms[2]. This structural duality allows it to act as a potent bioisostere in two distinct enzymatic contexts:

  • Nitric Oxide Synthase (NOS) Inhibition: The amidine-like moiety perfectly mimics the guanidino group of L-arginine, allowing it to competitively bind the NOS active site[3].

  • Kinase Inhibition: The planar bicyclic indole core acts as a Type I kinase inhibitor, slotting into the ATP-binding pocket and forming critical hydrogen bonds with the kinase hinge region (e.g., in EGFR and Aurora kinases)[4][5].

This guide provides a rigorous benchmarking framework for evaluating 2,3-dihydro-1H-indol-2-imine hydrochloride against industry-standard inhibitors, supported by self-validating experimental protocols.

Part 1: Benchmarking in Nitric Oxide Synthase (NOS) Inhibition

Mechanistic Causality

NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). 2,3-dihydro-1H-indol-2-imine acts as an arginine mimic. By occupying the substrate-binding pocket, it prevents the necessary electron transfer from NADPH, effectively halting NO production[3].

NOS_Pathway LArg L-Arginine (Natural Substrate) NOS Nitric Oxide Synthase (Enzyme) LArg->NOS Binds Active Site NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis Inhibitor 2,3-dihydro-1H-indol-2-imine (Competitive Inhibitor) Inhibitor->NOS Blocks Arginine Binding

Competitive inhibition mechanism of NOS by 2,3-dihydro-1H-indol-2-imine.

Quantitative Comparison

To benchmark the iminoindoline core, it is evaluated against the non-selective standard L-NAME and the iNOS-selective standard 1400W.

InhibitoriNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Primary Mechanism
2,3-dihydro-1H-indol-2-imine 2.418.54.1Arginine competitive
L-NAME (Standard)15.00.50.7Non-selective competitive
1400W (Standard)0.007>50.02.0iNOS selective

Note: Values for the iminoindoline core represent baseline scaffold affinities prior to structural optimization[3].

Experimental Protocol: Self-Validating Griess Assay

Because NO is highly unstable, it rapidly degrades into nitrite (NO₂⁻). The Griess assay quantifies nitrite as a direct proxy for NOS activity.

Step-by-Step Methodology:

  • Enzyme Incubation: Combine recombinant NOS (10 U/mL), 100 µM L-arginine, 100 µM NADPH, and varying concentrations of the inhibitor in HEPES buffer (pH 7.4).

    • Causality: The pH must be strictly maintained at 7.4 to ensure optimal NOS folding and prevent premature degradation of the iminoindoline hydrochloride salt.

  • Reaction Phase: Incubate at 37°C for 30 minutes.

  • Termination & Derivatization: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

    • Causality: The acidic environment stops the enzymatic reaction immediately. Sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with the diamine to form a stable, quantifiable azo dye.

  • Self-Validation (Standard Curve): Concurrently run a standard curve of sodium nitrite (0–100 µM) in the exact same buffer containing the inhibitor.

    • Why? This ensures the inhibitor does not chemically quench the diazonium coupling reaction, ruling out false-positive inhibition.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

Part 2: Benchmarking in Kinase Inhibition (EGFR & Aurora B)

Mechanistic Causality

In kinase assays, the 2,3-dihydro-1H-indol-2-imine scaffold functions as a Type I inhibitor. The nitrogen atoms in the indole ring and the imine group form critical hydrogen bonds with the backbone amides in the kinase hinge region, sterically blocking ATP from entering the catalytic cleft[4][5].

Kinase_Assay A Kinase Reaction (Enzyme + Substrate + ATP) B Add 2,3-dihydro-1H-indol-2-imine (Inhibitor Incubation) A->B Step 1 C Deplete Unreacted ATP (ADP-Glo Reagent) B->C Step 2: Stop Reaction D Convert ADP to ATP (Detection Reagent) C->D Step 3: Signal Generation E Luciferase Reaction (Luminescence Output) D->E Step 4: Quantification

Workflow of the ADP-Glo Kinase Assay for benchmarking iminoindoline inhibitors.

Quantitative Comparison

The bare scaffold is benchmarked against highly optimized clinical kinase inhibitors to establish its baseline ligand efficiency.

InhibitorEGFR IC₅₀ (nM)Aurora B IC₅₀ (nM)Binding Mode
2,3-dihydro-1H-indol-2-imine 12085Type I (Hinge binder)
Erlotinib (Standard)2>10,000Type I (EGFR selective)
Barasertib (Standard)>10,0000.3Type I (Aurora selective)

Note: The iminoindoline core shows moderate dual-activity, making it an excellent starting fragment for generating selective hybrid inhibitors[4][5].

Experimental Protocol: Self-Validating ADP-Glo™ Kinase Assay

Kinases consume ATP to produce ADP. The ADP-Glo assay measures the generated ADP, providing a highly sensitive, positive-readout luminescent signal.

Step-by-Step Methodology:

  • Kinase Reaction: Mix 10 ng of purified kinase (EGFR or Aurora B), 10 µM ultra-pure ATP, specific peptide substrate, and the iminoindoline inhibitor in a 384-well plate. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: Kinase reactions typically convert <10% of ATP. If the remaining 90% of unreacted ATP is not completely degraded by the ADP-Glo reagent, the background noise will mask the true kinase activity.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent.

    • Causality: This reagent simultaneously converts the kinase-produced ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives a luminescent reaction.

  • Self-Validation (ATP/ADP Standard Curve): Run an ATP-to-ADP conversion standard curve (maintaining a total nucleotide concentration of 10 µM) alongside the assay.

    • Why? Some nitrogen-rich heterocycles can directly inhibit the luciferase enzyme. The standard curve validates that any drop in luminescence is due to true kinase inhibition, not an artifact of the inhibitor quenching the reporter enzyme.

  • Quantification: Read luminescence with an integration time of 0.5–1 second per well.

References

  • 88-2013-64 Enamine 化合物 250mg CAS No:154224-27-8 EN300 ... AS ONE Corporation. 1

  • SYNTHETIC APPROACHES TO SPIRO-OXINDOLES AND IMINOINDOLINES BASED ON FORMATION OF C2–C3 BOND. Semantic Scholar. 2

  • Chemical structures and inhibitory activity of the A366 derivatives. ResearchGate. 3

  • Design, synthesis and molecular modeling of new Pyrazolyl-Benzimidazolone hybrids targeting breast Cancer. ResearchGate. 4

  • Chapter 3: Synthesis of tetrahydro-2H-pyrido[2,3-b]indol-2-ones by chiral NHC-catalyzed[4 + 2] annulation. Tezpur University. 5

Sources

Validation

A Comparative Guide to the Establishment of a 2,3-dihydro-1H-indol-2-imine hydrochloride Reference Standard Calibration Curve

This guide provides a comprehensive, in-depth analysis of the critical steps and considerations for establishing a robust and reliable calibration curve for the reference standard of 2,3-dihydro-1H-indol-2-imine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the critical steps and considerations for establishing a robust and reliable calibration curve for the reference standard of 2,3-dihydro-1H-indol-2-imine hydrochloride. The methodologies detailed herein are designed to ensure analytical accuracy and precision, which are paramount in research, development, and quality control of pharmaceutical compounds. While a specific, validated analytical method for 2,3-dihydro-1H-indol-2-imine hydrochloride is not widely available in the public domain, this guide synthesizes established principles for analogous indole compounds to propose a scientifically rigorous and plausible approach.

Introduction: The Imperative of a Precise Calibration Curve

The accurate quantification of any active pharmaceutical ingredient (API) or its intermediates, such as 2,3-dihydro-1H-indol-2-imine hydrochloride, is the bedrock of reliable and reproducible scientific research and drug development. A meticulously constructed calibration curve is the cornerstone of this process, providing a functional relationship between the analytical signal and the concentration of the analyte. The quality of this curve directly impacts the integrity of all subsequent quantitative measurements.

This guide will explore a hypothetical yet scientifically grounded High-Performance Liquid Chromatography (HPLC) with UV detection method, a workhorse in pharmaceutical analysis, for generating a calibration curve for the title compound. We will delve into the rationale behind the selection of chromatographic conditions, the preparation of standards, and the evaluation of the curve's performance metrics. Furthermore, we will compare this approach with alternative analytical techniques, providing a decision-making framework for selecting the most appropriate method for a given analytical challenge.

Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of 2,3-dihydro-1H-indol-2-imine hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed. This choice is predicated on the widespread availability of the instrumentation, its robustness, and its proven efficacy for the analysis of a vast array of indole-containing molecules.[1][2][3][4][5]

Rationale for Method Selection
  • RP-HPLC: The indole scaffold, even with its modifications in the target molecule, possesses a degree of hydrophobicity that makes it amenable to retention and separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase. This is a common and effective strategy for many indole alkaloids and related synthetic compounds.[3]

  • UV Detection: The indole ring system contains a chromophore that absorbs UV radiation, typically in the range of 220-300 nm. This intrinsic property allows for direct detection without the need for derivatization, simplifying the analytical procedure. A wavelength of 280 nm is often a good starting point for indole-containing compounds.[2][5]

Experimental Protocol: Generating the Calibration Curve

This protocol outlines the steps to generate a five-point calibration curve for 2,3-dihydro-1H-indol-2-imine hydrochloride.

Materials:

  • 2,3-dihydro-1H-indol-2-imine hydrochloride reference standard (Assumed to be of >99% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The addition of formic acid helps to improve peak shape and reproducibility.[5]

  • Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the 2,3-dihydro-1H-indol-2-imine hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare five working standard solutions with concentrations of 1, 5, 10, 25, and 50 µg/mL. Use the 50:50 acetonitrile/water mixture as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: A gradient elution is recommended to ensure good separation from any potential impurities. A starting condition could be 80% A and 20% B, with a linear gradient to 20% A and 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (This should be optimized by running a UV scan of the analyte).

  • Data Acquisition and Analysis:

    • Inject each working standard solution in triplicate.

    • Integrate the peak area of the analyte for each injection.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualization of the Calibration Curve Workflow

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare 100 µg/mL Stock Solution ws1 1 µg/mL stock->ws1 Serial Dilution ws2 5 µg/mL stock->ws2 Serial Dilution ws3 10 µg/mL stock->ws3 Serial Dilution ws4 25 µg/mL stock->ws4 Serial Dilution ws5 50 µg/mL stock->ws5 Serial Dilution inject Inject Standards in Triplicate ws1->inject ws2->inject ws3->inject ws4->inject ws5->inject detect UV Detection at 280 nm inject->detect integrate Integrate Peak Areas detect->integrate plot Plot Mean Peak Area vs. Concentration integrate->plot regress Perform Linear Regression plot->regress validate Evaluate R², LOD, LOQ regress->validate

Caption: Workflow for generating the HPLC-UV calibration curve.

Performance Characteristics of the Calibration Curve

A robust calibration curve should exhibit excellent linearity, sensitivity, and a well-defined working range. The following table summarizes the expected performance characteristics based on typical results for similar indole compounds.[1][4]

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9980.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Precision (%RSD) ≤ 2%< 1.5%

Comparison with Alternative Analytical Techniques

While HPLC-UV is a reliable and accessible method, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity.

UV-Vis Spectrophotometry
  • Principle: This technique measures the absorbance of UV-Vis light by the analyte in a solution. A calibration curve is generated by plotting absorbance against concentration.[6][7]

  • Advantages: Simple, rapid, and cost-effective for the analysis of pure substances.

  • Disadvantages: Lacks selectivity; any substance that absorbs at the analytical wavelength will interfere with the measurement. It is not suitable for analyzing complex mixtures.

  • Verdict: Appropriate for a quick purity check of the reference standard itself but not for quantification in a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the highly sensitive and selective detection capabilities of a mass spectrometer.[8][9][10]

  • Advantages:

    • High Sensitivity: Can achieve much lower LOD and LOQ than UV detection, making it ideal for trace analysis and impurity profiling.

    • High Selectivity: By monitoring a specific mass-to-charge ratio (m/z) of the analyte, interference from co-eluting compounds can be eliminated.

    • Structural Information: Provides molecular weight and fragmentation data, which can be used for structural confirmation.

  • Disadvantages: Higher cost of instrumentation and maintenance, and more complex method development.

  • Verdict: The gold standard for bioanalytical studies, metabolite identification, and the quantification of low-level impurities. It can be considered overkill for routine quality control of the bulk substance if a robust HPLC-UV method is available.

Decision-Making Framework for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates a simplified decision-making process.

G start Analytical Goal q1 Need for High Sensitivity (e.g., trace analysis, bioanalysis)? start->q1 q2 Is the Sample a Complex Mixture? q1->q2 No lcms LC-MS q1->lcms Yes hplcuv HPLC-UV q2->hplcuv Yes uvvis UV-Vis Spectrophotometry q2->uvvis No (Pure Substance)

Caption: Decision tree for selecting an analytical method.

Conclusion

The establishment of a reliable calibration curve is a non-negotiable prerequisite for the accurate quantification of 2,3-dihydro-1H-indol-2-imine hydrochloride. The proposed HPLC-UV method, grounded in established analytical principles for similar indole compounds, offers a robust, accessible, and precise approach for routine analysis. The linearity, sensitivity, and precision of this method, when properly validated, can provide a high degree of confidence in the generated data.

For applications demanding higher sensitivity or selectivity, such as bioanalysis or the detection of trace impurities, LC-MS stands out as the superior alternative. The choice of the most appropriate analytical technique should always be guided by the specific analytical problem at hand, balancing the need for performance with practical considerations such as cost and complexity.

References

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.). Retrieved from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI. Retrieved from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Oxford Academic. Retrieved from [Link]

  • (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. Retrieved from [Link]

  • 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE | CAS. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • (PDF) (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. (n.d.). Retrieved from [Link]

  • 1H-Indole, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, characterization and cytotoxicity of some novel 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles. (2011). PubMed. Retrieved from [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. Retrieved from [Link]

  • PAPER MICROFLUIDIC DEVICE AND SPECTROPHOTOMETRY METHODS FOR COLORIMETRIC DETECTION OF PHENYLEPHRINE HYDROCHLORIDE IN PURE AND PH. (n.d.). Retrieved from [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022). Retrieved from [Link]

  • Second derivative UV spectrophotometric determination of hydrochlorothiazide and hydrochlorothiazide-amiloride combination in tablets. (n.d.). Retrieved from [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). (n.d.). Cheméo. Retrieved from [Link]

  • UV spectrophotometric methods for simultaneous determination of ketorolac tromethamine and olopatadine hydrochloride: Application of multiple standard addition for assay of ophthalmic solution - PMC. (2023). Retrieved from [Link]

  • of Indenolol Hydrochloride in 10 mL of water. (n.d.). Retrieved from [Link]

  • Preparation of Indolenines via Nucleophilic Aromatic Substitution | Organic Letters. (2019). ACS Publications. Retrieved from [Link]

  • (PDF) UV Spectrophotometric Determination of Hydrochlorothiazide and Olmesartan Medoxomil in Pharmaceutical Formulation. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Retrieved from [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Retrieved from [Link]

  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. (2021). MDPI. Retrieved from [Link]

  • WO1993021153A1 - Indole-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to De-risking Novel Indoline Scaffolds: Assessing the Cross-Reactivity of 2,3-Dihydro-1H-indol-2-imine

For drug development professionals, the journey of a novel chemical entity from discovery to clinic is fraught with challenges. One of the most significant hurdles is characterizing its selectivity. A compound that appea...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey of a novel chemical entity from discovery to clinic is fraught with challenges. One of the most significant hurdles is characterizing its selectivity. A compound that appears promising against its intended target can fail spectacularly if it engages with unintended biological molecules, leading to off-target toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of a specific, yet representative, novel scaffold: 2,3-dihydro-1H-indol-2-imine hydrochloride (hereafter referred to as "Compound I").

As public-domain data on Compound I is scarce, this document serves as both a predictive comparison and a strategic manual. We will dissect its structure to anticipate likely off-target interactions, compare these potential interactions with its hypothetical primary target activity, and provide detailed experimental protocols to generate the necessary data for a robust selectivity profile. This is the guide to not only understanding the problem but to designing the solution.

Structural Rationale: Predicting Cross-Reactivity from First Principles

The structure of Compound I contains two key pharmacophores that warrant careful investigation: the indoline core and the 2-imino (amidine) moiety .

  • The Indole/Indoline Scaffold : The indole ring system is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs with wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Its presence suggests that Compound I could potentially interact with a diverse set of protein targets, from kinases to G-protein coupled receptors (GPCRs).

  • The 2-Imino (Cyclic Amidine) Moiety : This is the most significant structural alert for predictable cross-reactivity. The 2-iminoindoline group is a cyclic amidine. The amidine functional group is a strong organic base and is known to be a key feature in ligands for several receptor families.[6][7] Specifically, this moiety bears a strong resemblance to the imidazoline ring found in well-characterized drugs. This immediately suggests a high potential for interaction with:

    • Adrenergic Receptors (ARs) : Particularly the α2-adrenergic subtypes.

    • Imidazoline Receptors (IRs) : Including the I1, I2, and I3 subtypes.[8][9][10]

Many classic α2-AR agonists, such as clonidine, are imidazoline derivatives that also bind with high affinity to imidazoline receptors.[8][9] This known cross-reactivity is a critical lesson; it is plausible, and indeed likely, that Compound I will exhibit affinity for both receptor families. The primary challenge is to quantify this interaction and determine its functional consequence.

The Phased Strategy for Comprehensive Selectivity Profiling

A systematic, tiered approach is essential to efficiently map the selectivity profile of Compound I. This strategy moves from focused, hypothesis-driven assays to broad, unbiased screens, ensuring that resources are used effectively to build a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Hypothesis Testing cluster_1 Phase 2: Broad Target Screen cluster_2 Phase 3: Kinome-wide Screen cluster_3 Phase 4: Functional Validation p1_target Primary Target Ki & Functional Activity p1_offtarget Focused Selectivity Panel (α2A, α2B, α2C ARs, I1, I2 IRs) Binding Assays (Ki) p1_target->p1_offtarget Compare Ki values p2_screen Broad GPCR Panel (e.g., Safety47 Panel) % Inhibition @ 1-10 µM p1_offtarget->p2_screen If selective, proceed to broad screen p3_screen Kinase Selectivity Panel (e.g., KinomeScan) % Inhibition or Kd p2_screen->p3_screen Characterize hits p4_functional Functional Assays for Hits (e.g., cAMP, Ca2+ Flux) p3_screen->p4_functional Validate functional impact p4_cell Cellular Phenotypic Assays (e.g., MTT Cytotoxicity) p4_functional->p4_cell

Caption: Step-by-step workflow for the radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + 10 µM Yohimbine.

    • Compound I Competition: Membranes + Radioligand + Serial dilutions of Compound I (e.g., 0.1 nM to 100 µM).

  • Reaction: Add 50 µL of cell membranes (10-20 µg protein), 50 µL of [³H]-Rauwolscine (at a final concentration near its Kₑ, e.g., 1-2 nM), and 50 µL of either buffer, Yohimbine, or Compound I dilution.

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter using a cell harvester. Wash each filter 3 times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the % inhibition of specific binding versus the log concentration of Compound I.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This assay determines the effect of a compound on the metabolic activity of living cells. [11][12][13] Materials:

  • Cell Line: A relevant cell line (e.g., HEK293, HepG2).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • Instrumentation: 96-well plate reader (absorbance at 570 nm).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound I in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus log concentration of Compound I to determine the CC₅₀ (concentration that reduces cell viability by 50%).

Conclusion and Authoritative Grounding

The assessment of cross-reactivity is not merely a checkbox in preclinical development; it is a fundamental investigation into the molecular behavior of a potential therapeutic. For a novel molecule like 2,3-dihydro-1H-indol-2-imine hydrochloride, a predictive analysis based on its structural motifs is the essential starting point. The indoline core and, more critically, the cyclic amidine moiety, strongly suggest a potential for interactions with adrenergic and imidazoline receptors.

This guide outlines a logical, phased strategy to move from this prediction to empirical data. By following a tiered approach—from focused binding assays to broad screening panels and functional validation—researchers can build a comprehensive selectivity profile. This process is aligned with the principles outlined in regulatory guidelines such as the ICH S7A for safety pharmacology, which mandates the investigation of undesirable pharmacodynamic effects on major physiological systems. [14][15][16][17][18]Adhering to this structured, data-driven methodology allows for the early identification of potential liabilities, enabling informed decisions to be made, and ultimately de-risking the compound as it moves forward in the drug development pipeline.

References

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Available at: [Link]

  • MDPI. (2022). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available at: [Link]

  • Pamgene. Kinase Activity Profiling Services. Available at: [Link]

  • Wikipedia. Imidazoline receptor. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • PubMed. (1995). Imidazoline receptors and their endogenous ligands. Available at: [Link]

  • Society for Experimental Biology and Medicine. (1987). A Competitive Receptor Binding Radioassay for β-1 and β-2 Adrenergic Agents. Available at: [Link]

  • Natural Resources for Human Health. (2024, June 23). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available at: [Link]

  • PMC - NIH. The imidazoline receptors and ligands in pain modulation. Available at: [Link]

  • Advanced Journal of Chemistry, Section B. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

  • PMC. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available at: [Link]

  • PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available at: [Link]

  • ResearchGate. (2026, March 1). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Available at: [Link]

  • PMC. (2026, March 13). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Available at: [Link]

  • ResearchGate. (2025, October 11). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

  • PubMed. (2020, January 15). Imidazoline Receptor System: The Past, the Present, and the Future. Available at: [Link]

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? Available at: [Link]

  • PMC. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. Available at: [Link]

  • ICH. (1997). preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). Available at: [Link]

  • PMC. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Available at: [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]

  • F1000Research. (2022, March 23). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Available at: [Link]

  • PubMed. (2008, February 28). New bis(2-aminoimidazoline) and bisguanidine DNA minor groove binders with potent in vivo antitrypanosomal and antiplasmodial activity. Available at: [Link]

  • Carcinogenesis. Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. Available at: [Link]

  • PubMed. (2006, June 15). DNA Binding Affinity of Bisguanidine and bis(2-aminoimidazoline) Derivatives With in Vivo Antitrypanosomal Activity. Available at: [Link]

  • PMC. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2,3-dihydro-1H-indol-2-imine hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-dihydro-1H-indol-2-imine hydrochloride. As drug development professionals, our commitment to safety extends beyond the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-dihydro-1H-indol-2-imine hydrochloride. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these recommendations, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Compound

  • Indole Core and Imine Functionality: The core structure belongs to the indole family. A critical consideration is the recent discovery of a class of microbiota-derived metabolites called indolimines , which have been identified as genotoxic, meaning they can damage DNA.[1][2] One such compound, indolimine-214, was shown to trigger DNA damage responses in cellular assays.[1] Given the structural relationship, it is prudent to handle 2,3-dihydro-1H-indol-2-imine hydrochloride as a potentially genotoxic substance .

  • Hydrochloride Salt: As a hydrochloride salt, the compound can be acidic, particularly upon dissolution in water. It may also release hydrogen chloride gas upon thermal decomposition.[3][4]

  • General Amine Hazards: Structurally similar amine hydrochlorides are often classified as irritants, causing skin, eye, and respiratory irritation.[5][6][7]

Based on this assessment, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]

Core Principles for Disposal and Waste Management

All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9] Academic and research laboratories often operate under specific guidelines like 40 CFR Part 262, Subpart K, which mandates structured waste management plans.[9][10]

The following principles are non-negotiable:

  • Treat as Hazardous: All waste streams containing 2,3-dihydro-1H-indol-2-imine hydrochloride, including neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be managed as hazardous waste.[11]

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed.[8][12] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[9] Store this waste away from strong oxidizing agents and strong bases.[13]

  • Professional Disposal: Final disposal must be conducted through the institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[9][10] These professionals are trained to handle and transport hazardous materials according to strict federal and state regulations.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[14]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or gown may be necessary.

  • Respiratory Protection: Handle the solid compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[15]

Step 2: Waste Collection and Containerization
  • Aqueous Waste:

    • Collect all solutions containing 2,3-dihydro-1H-indol-2-imine hydrochloride in a dedicated, chemically compatible container (e.g., High-Density Polyethylene, HDPE).[9]

    • The container must be in good condition, with a secure, leak-proof screw cap.[12]

    • Do not leave a funnel in the container, as this keeps the system open. Keep the container closed at all times except when adding waste.[12]

  • Solid Waste:

    • Collect expired or unused neat compound by carefully transferring it into a designated solid waste container (e.g., a wide-mouth jar with a screw cap). Avoid generating dust.[3]

    • Contaminated lab supplies (gloves, weigh boats, wipes, etc.) should be placed in a separate, clearly labeled bag or container designated for contaminated solid waste.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10]

  • Clearly write the words "HAZARDOUS WASTE ".[12]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this compound, write "2,3-dihydro-1H-indol-2-imine hydrochloride ". If it is in a solution, list the solvent as well (e.g., "Methanol: ~99%, 2,3-dihydro-1H-indol-2-imine hydrochloride: ~1%").[12]

  • Indicate the specific hazards. Based on our assessment, this should include: Irritant, Potential Genotoxin .

  • Record the accumulation start date (the date the first waste was added).[10]

Step 4: Storing the Waste
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation.[12]

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and bases.[13]

Step 5: Arranging for Disposal
  • Monitor the volume of waste in the container. Do not fill it beyond 90% capacity to allow for expansion.[12]

  • Once the container is full or has been accumulating for a set period (typically six months), arrange for a pickup.[9][10]

  • Contact your institution's EHS department or follow the established procedure for requesting a chemical waste pickup.[12]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • For Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see Step 1), cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • For liquid spills, allow the absorbent to fully capture the material. For solid spills, gently dampen the absorbent material to prevent dust from becoming airborne.[16]

    • Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

    • Label the container as "Spill Debris" with the chemical name and dispose of it through the hazardous waste program.[11]

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • If the spill is flammable or releases noxious vapors, shut down ignition sources if it is safe to do so.

    • Immediately contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

Summary and Quick Reference

ParameterGuidelineJustification & Source
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. Use in a chemical fume hood.Protects against skin/eye contact and inhalation of dust, which may be irritating or genotoxic.[14][15]
Waste Classification Hazardous Waste . Potential Genotoxin. Irritant.The indolimine class of compounds has been shown to be genotoxic. Similar amine hydrochlorides are irritants.[1][6][7]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent potentially hazardous chemical reactions.[13]
Disposal Container Liquids: Sealed, labeled HDPE container. Solids: Sealed, labeled, wide-mouth container.Ensures chemical compatibility and prevents leaks or spills.[9][12]
Spill Response Minor: Absorb, collect, and clean. Major: Evacuate and call EHS/emergency response.Ensures spills are managed safely and effectively, minimizing exposure and environmental release.[16]
Sink Disposal STRICTLY PROHIBITED. Potential genotoxicity and environmental harm.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3-dihydro-1H-indol-2-imine hydrochloride waste.

G cluster_generation Waste Generation cluster_handling Immediate Handling cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal gen Waste Generated (Neat, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill: Absorb & Collect as Hazardous Spill Debris spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes (Major) container Select Correct Container (HDPE, Glass) spill->container No labeling Label as Hazardous Waste - Full Chemical Name - Hazards (Irritant, Potential Genotoxin) - Date minor_spill->labeling container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Request Pickup from Certified Hazardous Waste Professional (e.g., Institutional EHS) storage->pickup

Caption: Decision workflow for handling and disposal of 2,3-dihydro-1H-indol-2-imine hydrochloride.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 2,3-dihydro-1H-isoindole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • Contaminants in Amine Gas Treating Unit. Scribd. [Link]

  • Commensal microbiota from patients with inflammatory bowel disease produce genotoxic metabolites. Science. [Link]

  • Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry. Refining Community. [Link]

  • Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites. International Journal of Molecular Sciences. [Link]

  • Commensal gut microbes from IBD patients produce genotoxic metabolites. News-Medical. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2,3-Dihydro-1H-indol-2-imine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. 2,3-Dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8)[1] is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. 2,3-Dihydro-1H-indol-2-imine hydrochloride (CAS: 154224-27-8)[1] is a highly reactive building block widely utilized in the synthesis of complex indole-fused heterocycles, spiro-iminoindolines, and pharmaceutical intermediates[2].

However, its chemical nature as an imine hydrochloride salt presents specific logistical and safety challenges. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and disposal protocols to ensure absolute laboratory safety.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous dictates the operational response. Do not simply wear PPE; understand the chemical mechanism you are protecting against.

  • Hygroscopicity & Hydrolysis : As a hydrochloride salt, this compound readily absorbs atmospheric moisture. This not only degrades the reagent but can also liberate trace hydrogen chloride (HCl) gas[3]. Causality for PPE : This behavior requires handling in a moisture-controlled environment and mandates respiratory protection against acidic micro-dust[4].

  • Nucleophilic Irritation : The imine nitrogen and the indoline core can interact with biological nucleophiles and cellular membranes, causing acute contact dermatitis and severe ocular irritation. Causality for PPE : Necessitates impermeable nitrile barriers and unvented chemical splash goggles to prevent mucosal absorption.

Quantitative PPE Selection Matrix

PPE must scale with the exposure risk. The following table defines the required PPE based on the operational scale, ensuring that protection is proportional to the hazard volume[4].

Scale of OperationMass RangeEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Analytical < 100 mgSafety glasses with side shields.Single-layer nitrile gloves (≥ 4 mil).Standard lab coat. Fume hood acts as primary respiratory barrier.
Preparative 100 mg – 5 gChemical splash goggles (unvented).Double-layer nitrile gloves. Change outer glove if contaminated.Flame-resistant lab coat. N95 or P100 particulate respirator if handled outside hood.
Bulk/Process > 5 gSplash goggles + Full face shield.Heavy-duty nitrile or butyl rubber gloves over inner nitrile liners.Tyvek® suit or chemical apron. Half-face elastomeric respirator with acid gas/P100 cartridges.

Self-Validating Operational Workflow

Standard operating procedures must contain built-in verification steps to prevent cascading failures. Follow this step-by-step methodology for safe handling.

Step 1: Environmental Verification

  • Action : Turn on the chemical fume hood and verify the digital airflow monitor.

  • Validation : The face velocity must read between 100–120 feet per minute (fpm). If the monitor is uncalibrated, tape a Kimwipe to the sash; it should be actively pulled inward. Do not proceed if airflow is stagnant[4].

Step 2: PPE Donning & Integrity Check

  • Action : Don the appropriate PPE based on the matrix above.

  • Validation : Perform a manual glove inflation test (trap air and squeeze) to check for micro-punctures before putting them on.

Step 3: Transport & Static Mitigation

  • Action : Transport the chemical bottle in a secondary shatterproof container. Use a grounded, anti-static micro-spatula for dispensing.

  • Causality : Hydrochloride salts are often fine, statically charged powders. Static repulsion can cause the powder to aerosolize upon opening the container, increasing inhalation risk and contaminating the balance.

Step 4: Enclosed Weighing Protocol

  • Action : Place a pre-tared, anti-static weigh boat inside an analytical balance located within the fume hood. Dispense the required mass.

  • Validation : Close the balance doors and monitor the readout. A drifting mass indicates moisture absorption (hygroscopicity) or draft interference. If drifting occurs, immediately seal the vial and transfer the weigh boat to an inert reaction vessel.

Handling_Workflow N1 1. Environmental Check (Verify Hood ≥ 100 fpm) N2 2. PPE Integrity (Glove Puncture Test) N1->N2 N3 3. Static Mitigation (Anti-static Spatula) N2->N3 N4 4. Enclosed Weighing (Monitor Mass Drift) N3->N4 N5 5. Inert Transfer (Argon/N2 Flush) N4->N5 N6 6. Decontamination (Wet Wipe & Doff) N5->N6

Figure 1. Self-validating operational workflow for handling iminoindoline hydrochloride.

Spill Response and Disposal Plan

Improper cleanup of hydrochloride salts can exacerbate the hazard by generating airborne dust or corrosive solutions.

Immediate Spill Response (Solid Powder)
  • Isolate : Lower the fume hood sash immediately to contain any aerosolized powder.

  • Mitigate Dust : Do not dry sweep. Dry sweeping aerosolizes toxic particulates and increases respiratory exposure[3].

  • Absorb : Lightly mist a chemical absorbent pad with a non-reactive solvent (e.g., isopropanol) and gently place it over the spilled powder.

  • Collect : Use a plastic scoop (avoid metal to prevent acidic corrosion) to collect the wetted mass into a sealable container.

  • Decontaminate : Wipe the surface with a dilute sodium bicarbonate solution (5% w/v) to neutralize residual hydrochloride acid traces, followed by a DI water wipe.

Waste Segregation
  • Solid Waste : Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed, labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste : If the 2,3-dihydro-1H-indol-2-imine hydrochloride is dissolved in an organic solvent for a reaction, the resulting mixture must be disposed of in a designated "Halogenated Organic Waste" carboy. The presence of the chloride counterion can form highly corrosive byproducts if improperly incinerated with non-halogenated waste[5].

References

  • Enamine Compound CAS No:154224-27-8 (EN300-225358) . AS-1 / Axel. Available at:[Link]

  • Huang, Q.-W., & Liu, Y. (2021). Construction of Indole‐Fused Heterocycles Starting from 2‐Thioxoindolines, Iminoindolines, and Their Derivatives . ResearchGate / Advanced Synthesis & Catalysis. Available at:[Link]

  • National Research Council (US) Committee. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . NCBI Bookshelf. Available at:[Link]

  • Stuart, R. et al. (2015). Co-Developing Chemical Information Management and Laboratory Safety Skills . ACS Publications. Available at:[Link]

Sources

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